N-Fmoc-N-(3-buten-1-yl)-L-leucine
Description
BenchChem offers high-quality N-Fmoc-N-(3-buten-1-yl)-L-leucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-N-(3-buten-1-yl)-L-leucine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c1-4-5-14-26(23(24(27)28)15-17(2)3)25(29)30-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h4,6-13,17,22-23H,1,5,14-16H2,2-3H3,(H,27,28)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBUOMPDTGHXAT-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(CCC=C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(CCC=C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Fmoc-N-(3-buten-1-yl)-L-leucine: A Technical Guide for N-Stapled Peptide Synthesis
Executive Summary
N-Fmoc-N-(3-buten-1-yl)-L-leucine (CAS: 1188391-88-9) is a specialized non-canonical amino acid used in the synthesis of stapled peptides and peptoid-peptide hybrids . Unlike the standard C
This N-alkylation confers two distinct pharmacological advantages:
-
Backbone Modification: It removes a specific amide proton, eliminating a potential hydrogen bond donor, which can enhance membrane permeability and alter solubility profiles.
-
Novel Constraints: It enables the formation of N-to-N or N-to-
macrocycles via Ring-Closing Metathesis (RCM), accessing conformational space distinct from traditional all-carbon staples.
This guide details the chemical profile, synthesis of the building block, and critical protocols for its incorporation into Solid-Phase Peptide Synthesis (SPPS).
Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(3-buten-1-yl)-L-leucine |
| Common Name | Fmoc-N-(3-butenyl)-Leu-OH |
| CAS Number | 1188391-88-9 |
| Molecular Formula | |
| Molecular Weight | 407.51 g/mol |
| Appearance | White to off-white powder |
| Chirality | L-isomer (S-configuration at C |
| Solubility | Soluble in DMF, DCM, DMSO; Insoluble in water |
| Purity Standard |
Synthesis of the Building Block
While often purchased, in-house synthesis is required for custom analogs. The Nosyl (2-nitrobenzenesulfonyl) protection strategy is the industry standard for synthesizing N-alkylated amino acids to prevent over-alkylation (formation of quaternary ammonium salts).
Mechanistic Workflow
The synthesis relies on the enhanced acidity of the sulfonamide proton, allowing mono-alkylation with high precision.
Critical Experimental Considerations
-
Alkylation Step: Use 4-bromo-1-butene. If the reaction is sluggish, add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the more reactive iodide in situ.
-
Nosyl Deprotection: The combination of Thiophenol (PhSH) and DBU is rapid, but 2-Mercaptoethanol is a less odorous alternative that is effective for primary alkyl groups.
-
Racemization Control: Avoid strong mineral acids during the final ester hydrolysis. Use LiOH in THF/Water at 0°C to preserve the chiral integrity of the
-carbon.
Solid-Phase Peptide Synthesis (SPPS) Integration
Incorporating N-alkylated amino acids presents a specific challenge: steric hindrance at the secondary amine . While coupling the N-Fmoc-N-(3-butenyl)-Leu-OH to the resin is standard, coupling the next amino acid onto this residue is difficult.
Protocol: Coupling onto the N-Alkyl Residue
Standard reagents (HBTU/DIC) often fail here. Use the following high-efficiency protocol:
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) can be added as a suppressor of racemization and catalyst.
-
Conditions:
-
Stoichiometry: 5 equiv AA : 5 equiv HATU : 10 equiv DIPEA.
-
Temperature: Elevate to 50°C (microwave or conventional heating) for 45–60 minutes.
-
Double Coupling: Mandatory. Repeat the coupling step with fresh reagents.
-
Monitoring: The Chloranil Test
The standard Kaiser (Ninhydrin) test does not detect secondary amines reliably (it may show a faint reddish color or nothing).
-
Use the Chloranil Test:
-
Reagent A: 2% Acetaldehyde in DMF.
-
Reagent B: 2% Chloranil in DMF.
-
Procedure: Add a few beads to a tube, add 2 drops of A and 2 drops of B. Wait 5 mins.
-
Result:Dark Blue/Green = Free secondary amine (Coupling incomplete). Colorless/Yellow = Acylated (Coupling complete).
-
The Stapling Process: Ring-Closing Metathesis (RCM)
Once the peptide is assembled on-resin, the "staple" is formed between the N-(3-butenyl) group and a second alkenyl group (placed at position
RCM Protocol
-
Solvent: 1,2-Dichloroethane (DCE) is superior to DCM due to its higher boiling point (
C), allowing thermal acceleration. -
Catalyst: Grubbs 1st Generation is standard for peptides.[1][2] Use Grubbs 2nd Generation only if the 1st Gen fails, as 2nd Gen is more active but also more prone to side reactions (isomerization).
-
Concentration: 10 mM catalyst solution.
-
Procedure:
-
Swell resin in DCE for 15 min.
-
Add catalyst solution. Bubble
or Argon through the mixture for 2 hours (or seal under inert gas). -
Drain and repeat (double treatment is standard).
-
Wash extensively with DCM and DMF to remove Ruthenium traces.
-
References
-
Synthesis of N-Fmoc-N-methyl/alkyl Amino Acids: Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]
-
Peptide Stapling via RCM: Kim, Y. W., & Verdine, G. L. (2009). Stereochemical effects of all-hydrocarbon tethers in the α-helical coiled-coil. Bioorganic & Medicinal Chemistry Letters, 19(9), 2533–2536. [Link]
-
Chloranil Test Protocol: Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237. [Link]
-
Automated RCM Protocols: Bird, G. H., Crannell, W. C., & Walensky, L. D. (2011). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Current Protocols in Chemical Biology. [Link]
Sources
N-Fmoc-N-(3-buten-1-yl)-L-leucine: Structural Properties and Applications in Peptide Engineering
Executive Summary
The development of peptidomimetics and stapled peptides has revolutionized the targeting of historically "undruggable" protein-protein interactions (PPIs). Central to this architectural control are unnatural amino acid building blocks. N-Fmoc-N-(3-buten-1-yl)-L-leucine (CAS: 1188391-88-9) is a highly specialized, orthogonally protected amino acid derivative designed for advanced Solid-Phase Peptide Synthesis (SPPS)[1]. By integrating an N-alkyl modification with a terminal alkene handle, this molecule serves a dual purpose: it disrupts canonical hydrogen bonding to enhance proteolytic stability, and it provides a reactive olefin for ruthenium-catalyzed Ring-Closing Metathesis (RCM)[2].
This technical guide provides an in-depth analysis of the structural properties, mechanistic utility, and field-proven experimental protocols for integrating N-Fmoc-N-(3-buten-1-yl)-L-leucine into modern drug discovery pipelines.
Structural and Physicochemical Profiling
The strategic design of N-Fmoc-N-(3-buten-1-yl)-L-leucine incorporates three distinct functional domains:
-
Fmoc Protecting Group : Ensures compatibility with standard Fmoc/tBu orthogonal SPPS workflows.
-
L-Leucine Core : Provides a hydrophobic isobutyl side chain, frequently utilized in the stabilization of amphipathic alpha-helices.
-
N-(3-butenyl) Moiety : A homoallyl group that acts as an N-alkylator (improving membrane permeability) and a metathesis substrate[1][2].
Quantitative Data Summary
Table 1: Physicochemical Properties of N-Fmoc-N-(3-buten-1-yl)-L-leucine
| Property | Value / Description |
| IUPAC Name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(but-3-en-1-yl)-L-leucine |
| CAS Number | 1188391-88-9 |
| Molecular Formula | C₂₅H₂₉NO₄ |
| Molecular Weight | 407.51 g/mol |
| Purity Standard | ≥ 95% (Typical commercial grade) |
| Metathesis Compatibility | Grubbs 1st and 2nd Generation Catalysts |
Mechanistic Utility in Peptide Engineering
The Dual Role of N-Alkylation
Incorporating N-alkylated amino acids into a peptide backbone fundamentally alters its physicochemical profile. The N-butenyl group eliminates the amide proton, precluding it from acting as a hydrogen bond donor. This localized disruption prevents the formation of canonical secondary structures (like beta-sheets) that often lead to aggregation[3]. Furthermore, the steric bulk of the N-alkyl group shields the adjacent amide bond from enzymatic hydrolysis, drastically increasing the in vivo half-life of the peptide[3].
Ring-Closing Metathesis (RCM) and Peptide Stapling
The 3-butenyl (homoallyl) chain is specifically engineered for macrocyclization. While N-allyl (one carbon shorter) groups can suffer from excessive ring strain during cyclization, the N-homoallyl group provides the necessary conformational flexibility to form stable cyclic tetrapeptides and pentapeptides via RCM[2]. When paired with another olefinic amino acid (e.g., an
Figure 1: Mechanistic impact of the N-(3-butenyl) modification on peptide properties.
Experimental Workflows & Protocols
Working with N-alkylated amino acids presents distinct synthetic challenges. The secondary amine generated after Fmoc deprotection is highly sterically hindered, making subsequent amino acid couplings notoriously difficult and prone to incomplete reactions or diketopiperazine (DKP) formation[3].
Overcoming Steric Hindrance in SPPS
Standard coupling reagents (e.g., HBTU/DIPEA) are generally insufficient for coupling onto the N-butenyl amine. To achieve quantitative conversion, the incoming Fmoc-amino acid must be converted into a highly reactive species. The in situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate (BTC) is a field-proven method to overcome this barrier without inducing racemization[4].
Table 2: Coupling Reagent Efficacy for N-Alkylated Amines
| Coupling System | Reactivity Profile | Risk of Epimerization | Recommended Use Case |
| HBTU / DIPEA | Low | Low | Standard primary amines (Avoid for N-alkyl) |
| DIC / HOAt | Moderate | Low | Mildly hindered secondary amines |
| BTC / Collidine | Very High | Low to Moderate | Highly hindered N-alkyl amines[4] |
Protocol 1: Coupling onto the N-Butenyl Residue via BTC Activation
Causality Note: BTC acts as a triphosgene equivalent, generating an Fmoc-amino acid chloride in situ. This hyper-reactive electrophile easily penetrates the steric shield of the N-butenyl group[4].
-
Deprotection : Treat the resin-bound N-Fmoc-N-(3-buten-1-yl)-L-leucine with 20% piperidine in DMF (2 × 10 min).
-
Validation : Perform a Chloranil test (Kaiser tests yield false negatives for secondary amines). A positive result (blue/green beads) confirms deprotection.
-
Activation : In a dry vial under argon, dissolve the incoming Fmoc-amino acid (3.0 eq) and BTC (1.0 eq) in anhydrous THF/DCM (1:1). Add 2,4,6-collidine (10.0 eq) dropwise at 0°C. Stir for 5 minutes to generate the acid chloride.
-
Coupling : Transfer the activated mixture to the resin. Agitate at room temperature for 2–4 hours.
-
Washing & Validation : Wash the resin extensively with DCM and DMF. Perform a Chloranil test; a negative result (colorless beads) indicates complete coupling.
Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
Causality Note: Performing RCM on the solid support prevents intermolecular cross-metathesis (oligomerization) due to the pseudo-dilution effect inherent to the resin matrix[2].
-
Preparation : Swell the fully elongated, fully protected resin-bound peptide in anhydrous 1,2-dichloroethane (DCE) for 30 minutes.
-
Degassing : Bubble argon through the resin suspension for 15 minutes to remove dissolved oxygen, which can deactivate the ruthenium catalyst.
-
Catalysis : Add a solution of Grubbs 1st or 2nd Generation Catalyst (15–20 mol%) in degassed DCE.
-
Cyclization : Heat the reaction vessel to 40°C under gentle agitation for 4 hours. Alternatively, apply microwave irradiation (100 W, 80°C) for 15 minutes to drive the entropically favored metathesis.
-
Cleansing : Wash the resin with DCE, DCM, and MeOH. To remove residual ruthenium, treat the resin with a solution of triphenylphosphine (PPh₃) or DMSO in DCM.
-
Cleavage : Proceed to global deprotection and cleavage using a standard TFA/TIPS/H₂O (95:2.5:2.5) cocktail.
Figure 2: Step-by-step SPPS and RCM workflow utilizing N-butenyl leucine.
References
-
Falb, E., Yechezkel, T., & Salitra, Y. "In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis." Journal of Peptide Research 53.5 (1999): 507-517. Available at:[Link]
-
Kotha, S., et al. "Synthesis of Cyclic Peptides by Ring-Closing Metathesis." The Journal of Organic Chemistry (2000). Available at:[Link]
-
F., et al. "Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides." Journal of Medicinal Chemistry (2022). Available at:[Link]
Sources
Strategic Synthesis of N-Fmoc-N-(3-buten-1-yl)-L-leucine
A High-Fidelity Fukuyama Protocol for Backbone Modification
Executive Summary
Target Molecule: N-Fmoc-N-(3-buten-1-yl)-L-leucine
Application: Peptidomimetics, N-alkylated peptide synthesis, and fragment-based drug discovery.[1]
Primary Challenge: Preventing poly-alkylation of the amine while preserving the chiral integrity of the L-leucine
This technical guide outlines a rigorous synthesis pathway utilizing the Fukuyama (Nosyl) Strategy . Unlike direct alkylation (which suffers from dialkylation) or reductive amination (which requires unstable aldehydes), the Nosyl route guarantees mono-alkylation through sulfonamide activation. Furthermore, this protocol employs a tert-butyl (tBu) ester protection strategy to circumvent the incompatibility between Fmoc groups and the basic hydrolysis required for methyl esters.
Strategic Rationale & Retrosynthesis
The synthesis is designed around "Orthogonal Protection."[2] We must install the bulky Fmoc group and the hydrophobic 3-butenyl tail without racemizing the L-leucine core.
-
Why Nosyl (o-NBS)? The 2-nitrobenzenesulfonyl group renders the amine acidic (
), allowing mild alkylation with weak bases (Mitsunobu or alkyl halide) and preventing over-alkylation. -
Why tert-Butyl Ester? The final target requires an Fmoc group (base-labile). If we used a methyl ester, the final saponification (LiOH) would cleave the Fmoc. The t-butyl ester is removed via acid (TFA), to which Fmoc is stable.
Retrosynthetic Analysis (DOT Visualization)
Figure 1: Retrosynthetic logic prioritizing orthogonal protecting group chemistry.
Detailed Experimental Protocol
Phase 1: Activation (Nosylation)
Objective: Convert the amine to a sulfonamide to increase acidity for alkylation.
-
Reagents: L-Leucine tert-butyl ester hydrochloride (1.0 eq), 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl, 1.1 eq), Triethylamine (TEA, 2.5 eq), DCM (anhydrous).
-
Protocol:
-
Suspend L-Leu-OtBu·HCl in anhydrous DCM at 0°C under
. -
Add TEA dropwise. The solution should clear.
-
Add o-NBS-Cl portion-wise over 15 minutes.
-
Warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Wash with 5% citric acid, saturated
, and brine. Dry over .[3][4] -
Yield Target: >90% (Yellow solid/oil).
-
Phase 2: The Fukuyama Alkylation
Objective: Mono-alkylation of the nitrogen with the homoallyl group.
-
Reagents: N-Nosyl-L-Leu-OtBu (1.0 eq), 4-Bromo-1-butene (1.5 eq),
(2.0 eq), DMF (anhydrous). -
Protocol:
-
Dissolve the Nosyl-protected leucine in DMF.
-
Add solid
. -
Add 4-Bromo-1-butene (Note: 3-butenyl bromide).
-
Heat to 50°C for 12–16 hours. Critical: Do not overheat to avoid elimination of the bromide.
-
Monitoring: TLC should show disappearance of the sulfonamide.
-
Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.
-
Result: N-(3-butenyl)-N-Nosyl-L-Leu-OtBu.
-
Phase 3: Denosylation & Fmoc Protection
Objective: Remove the activating group and install the final Fmoc protection.
-
Step A: Denosylation
-
Reagents: Mercaptoethanol (3.0 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 eq), DMF.
-
Action: Stir at RT for 30–60 mins. The yellow color of the Nosyl group will shift.
-
Purification: Standard extraction. The resulting secondary amine is nucleophilic.
-
-
Step B: Fmoc Protection
Phase 4: Final Deprotection (Ester Cleavage)
Objective: Reveal the carboxylic acid without affecting the Fmoc or alkene.
-
Reagents: Trifluoroacetic acid (TFA), DCM, Triisopropylsilane (TIPS) as scavenger.
-
Protocol:
-
Dissolve N-Fmoc-N-(3-butenyl)-L-Leu-OtBu in DCM.
-
Add TFA/DCM (1:1 v/v) with 2% TIPS.
-
Stir at RT for 2 hours.
-
Workup: Evaporate TFA/DCM. Precipitate product in cold diethyl ether.
-
Final Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).
-
Process Visualization (Workflow)
Figure 2: Step-by-step reaction flow ensuring mono-alkylation and orthogonal protection.
Data Summary & Troubleshooting
| Parameter | Specification / Condition | Reason for Choice |
| Start Material | L-Leu-OtBu·HCl | tBu ester is acid-labile, compatible with base-labile Fmoc final product. |
| Alkylation Temp | 50°C (Max) | Higher temps promote elimination of 4-bromo-1-butene to 1,3-butadiene. |
| Base (Alkylation) | Weaker base than NaH; prevents racemization of the | |
| Denosylation | Mercaptoethanol/DBU | Mild cleavage of sulfonamide; compatible with tBu ester. |
| Chiral Purity | Expect >98% ee | Nosyl route minimizes racemization compared to reductive amination. |
Critical Quality Control (QC):
-
NMR: Check for the disappearance of the t-butyl singlet (approx 1.4 ppm) in the final step. Verify the presence of terminal alkene protons (multiplets at 5.0–5.8 ppm).
-
MS: ESI-MS should show
corresponding to the target mass.
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link
-
Biron, E., & Chatterjee, J. (2006). Optimized Synthesis of N-Methylated Amino Acids using the Fukuyama-Mitsunobu Reaction. Journal of Peptide Science. Link
-
Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society, 119(9), 2301-2302. Link
-
BenchChem. (2025).[4] Application Notes and Protocols for N-Alkylation of Amino Acids. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link
Sources
A Technical Guide to N-Alkyl Mediated Peptide Stapling: The Role of N-Fmoc-N-(3-buten-1-yl)-L-leucine
Abstract: The therapeutic potential of peptides is often hindered by their poor structural stability, low cell permeability, and susceptibility to proteolytic degradation. Peptide stapling has emerged as a powerful strategy to overcome these limitations by constraining peptides into their bioactive α-helical conformation. All-hydrocarbon stapling, achieved through ruthenium-catalyzed ring-closing metathesis (RCM), is a leading methodology in this field. This technical guide provides an in-depth exploration of a distinct approach to peptide stapling utilizing N-alkenyl amino acids, with a specific focus on the role and application of N-Fmoc-N-(3-buten-1-yl)-L-leucine. We will dissect the underlying chemical principles, provide detailed experimental protocols from solid-phase synthesis to final characterization, and offer field-proven insights into the causality behind critical experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced peptide engineering strategies to tackle challenging biological targets.
The Imperative for Conformational Constraint in Peptide Therapeutics
The Promise and Pitfalls of Linear Peptides
Peptides are exceptional therapeutic candidates due to their high specificity and potency, often mimicking natural protein-protein interactions (PPIs) with remarkable precision.[1] However, short, unmodified peptides typically exist as a random coil in aqueous solution, lacking a stable secondary structure.[2] This conformational flexibility leads to a significant entropic penalty upon binding to a target, reducing affinity.[3] Furthermore, the exposed amide backbone makes them highly susceptible to rapid cleavage by proteases, resulting in poor in vivo stability and short half-lives.[3][4]
Peptide Stapling: A Strategy to Enforce Bioactive Conformations
Peptide stapling addresses these challenges by introducing a synthetic, covalent brace that locks the peptide into a specific secondary structure, most commonly an α-helix.[3][5] This pre-organization into the bioactive conformation minimizes the entropic cost of binding, often leading to dramatically increased target affinity.[4][6] The staple also sterically shields the amide backbone from proteases and can enhance the peptide's overall hydrophobicity, which often correlates with improved cell permeability.[3][7]
Overview of Stapling Chemistries
Various chemical strategies have been developed to create these intramolecular bridges. The most prevalent is the formation of an all-hydrocarbon staple via Ring-Closing Metathesis (RCM).[2] Other methods include the formation of lactam bridges, disulfide bonds, and triazole linkages via "click chemistry".[2][3][6] The all-hydrocarbon staple is particularly attractive due to its chemical stability and its ability to mimic the side-chains of natural amino acids, minimizing structural perturbation.[1]
N-Fmoc-N-(3-buten-1-yl)-L-leucine: A Novel Building Block for N-Cα Stapling
Chemical Structure and Properties
N-Fmoc-N-(3-buten-1-yl)-L-leucine is a non-canonical amino acid derivative designed for incorporation into peptides via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its defining feature is the butenyl group attached to the backbone amide nitrogen, which serves as one of the olefin handles for RCM.
| Property | Value | Source |
| IUPAC Name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(but-3-en-1-yl)-L-leucine | [8] |
| CAS Number | 1188391-88-9 | [8] |
| Molecular Formula | C₂₅H₂₉NO₄ | [8] |
| Formula Weight | 407.51 g/mol | [8] |
The Rationale for N-Alkylation in Peptide Design
While the majority of stapling strategies utilize α,α-disubstituted amino acids, the incorporation of an N-alkylated residue offers a distinct advantage. N-alkylation itself can disrupt backbone hydrogen bonding patterns in a way that promotes turn or helical structures.[9] When used for stapling, it allows for the creation of an N-to-Cα side chain macrocycle, a different topological constraint compared to the traditional Cα-to-Cα side chain bridges. This alternative geometry can be crucial for optimizing the orientation of key binding residues along the helical face.
The N-(3-buten-1-yl) Moiety: A Handle for Ring-Closing Metathesis
The terminal alkene of the N-(3-buten-1-yl) group is the key functional handle for the stapling reaction. To form a macrocycle, this amino acid must be paired with another olefin-bearing residue within the peptide sequence. A common and logical partner is an amino acid with an alkenyl side chain, such as Fmoc-L-allylglycine or (S)-Fmoc-2-(4'-pentenyl)alanine (S₅).[10] The reaction between the N-alkenyl group of our title compound and the Cα-alkenyl side chain of its partner creates a robust, all-hydrocarbon N-Cα staple.
The Mechanism of N-Cα All-Hydrocarbon Stapling
The Core Reaction: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
RCM is a powerful carbon-carbon bond-forming reaction that joins two terminal olefins to form a new, internal double bond (typically a mixture of E and Z isomers) and releases ethylene gas as a byproduct.[3][11] The reaction is mediated by ruthenium-based catalysts, most notably those developed by Robert H. Grubbs.[10][11] These catalysts exhibit remarkable tolerance to the diverse functional groups present in peptides, allowing the reaction to proceed with high efficiency on fully protected peptides still attached to the solid support.[10]
A Step-by-Step Mechanistic Walkthrough
The generally accepted mechanism for ruthenium-catalyzed olefin metathesis is the Chauvin mechanism.[12] The process is a catalytic cycle involving the formation and cleavage of a metallacyclobutane intermediate.
Caption: The Chauvin mechanism for Ring-Closing Metathesis (RCM).
Causality Explained: The cycle begins with the dissociation of a ligand (e.g., a phosphine) from the pre-catalyst to generate a highly reactive 14-electron ruthenium species.[13] This active catalyst coordinates with one of the olefin side chains on the peptide. A [2+2] cycloaddition forms a four-membered ruthenacyclobutane ring.[12] This intermediate then undergoes a retro-[2+2] cycloaddition, breaking open in a different orientation to form a new Ru-alkylidene and release the first part of the product. The new Ru-alkylidene is still attached to the peptide and quickly reacts with the second olefin intramolecularly, cycling through the process again to release the final stapled peptide and regenerate the active catalyst.
Catalyst Selection: First vs. Second vs. Third Generation Catalysts
The choice of catalyst is critical for reaction success. Several generations of Grubbs and Hoveyda-Grubbs catalysts are commercially available, each with distinct properties.
| Catalyst Generation | Key Ligands | Advantages | Disadvantages |
| Grubbs 1st Gen | Two tricyclohexylphosphine (PCy₃) ligands | Cost-effective, well-established for many applications.[6] | Lower activity, less stable, may require higher temperatures or longer reaction times.[6] |
| Grubbs 2nd Gen | One PCy₃, one N-heterocyclic carbene (NHC) | Higher activity and thermal stability than G1.[6][14] | More expensive, can sometimes promote side reactions at elevated temperatures.[14] |
| Hoveyda-Grubbs 2nd Gen | One NHC, one chelating isopropoxystyrene | Excellent stability, lower catalyst loading often possible, good for challenging substrates.[6][14] | Generally higher cost, initiation can be slower. |
Expert Insight: For on-resin peptide stapling, 2nd Generation Grubbs or Hoveyda-Grubbs catalysts are often preferred due to their higher activity, which allows for milder reaction conditions and helps to avoid peptide degradation.[14] However, for straightforward stapling reactions, the 1st Generation catalyst can be a highly effective and economical choice.[15]
The Geometry of an N-Cα Staple
The use of N-Fmoc-N-(3-buten-1-yl)-L-leucine creates a unique macrocycle geometry that differs from traditional Cα-Cα staples.
Caption: Comparison of staple connectivity between a traditional Cα-Cα and an N-Cα bridge.
Experimental Workflow: From Synthesis to Characterization
Workflow Overview
Caption: High-level experimental workflow for the synthesis of an N-Cα stapled peptide.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a linear peptide containing N-Fmoc-N-(3-buten-1-yl)-L-leucine and a partner olefinic amino acid (e.g., Fmoc-L-allylglycine) on Rink Amide resin using Fmoc chemistry.
-
Resin Swelling: Swell Rink Amide resin (e.g., 100 mg, 0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF (2 mL) to the resin and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (5 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).
-
Amino Acid Coupling (Standard): For standard Fmoc-amino acids, pre-activate a solution of the amino acid (5 eq.), HCTU (4.9 eq.), and N,N-diisopropylethylamine (DIEA) (10 eq.) in DMF for 2 minutes. Add this solution to the resin and agitate for 1-2 hours. Wash the resin as in step 2.
-
Coupling of N-Fmoc-N-(3-buten-1-yl)-L-leucine: Due to the potential steric hindrance of the N-alkyl group, a modified coupling protocol is recommended.[16] Use 3 equivalents of the amino acid and extend the coupling time. It is advisable to perform a "double coupling" – after the initial 2-hour coupling, drain the solution and add a fresh activation mixture for another 2 hours to ensure the reaction goes to completion.[16]
-
Repeat Cycles: Repeat steps 2, 3, and 4 for each amino acid in the sequence.
-
N-terminal Modification (Optional): If an N-terminal acetyl cap is desired, treat the final deprotected peptide-resin with a solution of acetic anhydride (10 eq.) and DIEA (20 eq.) in DMF for 30 minutes.
Protocol 2: On-Resin Ring-Closing Metathesis
This protocol is performed on the fully assembled, protected peptide still attached to the solid support.
-
Resin Preparation: After the final coupling/deprotection step, wash the peptide-resin extensively with DCM (10 x 2 mL) to completely remove any residual DMF, which can inhibit the catalyst.[17] Dry the resin under a stream of nitrogen.
-
Catalyst Solution Preparation: In a separate vial, prepare a fresh solution of the chosen Grubbs catalyst (e.g., Grubbs 1st Generation, 10-20 mol% relative to resin loading) in an anhydrous, degassed solvent like 1,2-dichloroethane (DCE) or DCM.[15][16] A concentration of ~5-10 mg/mL is typical. The solution should be prepared immediately before use.
-
Metathesis Reaction: Add the catalyst solution to the dried resin. The reaction vessel should be purged with nitrogen or argon and gently agitated at room temperature or with gentle heating (e.g., 40-50°C).[6][14] Allow the reaction to proceed for 2-4 hours. The color of the solution will typically change from purple/red to brown as the reaction progresses.[16]
-
Repeat Catalyst Addition: For challenging sequences, the reaction may not go to completion in one cycle. Drain the catalyst solution, wash the resin with DCE (3 x 2 mL), and add a second, fresh portion of catalyst solution for another 2-4 hours.[16]
-
Final Wash: After the reaction is complete (as monitored by a test cleavage and LC-MS), drain the solution and wash the resin extensively with DCM (5 x 2 mL) and DMF (5 x 2 mL) to remove all traces of the ruthenium catalyst.
Trustworthiness through Self-Validation: Before proceeding to full-scale cleavage, it is essential to validate the completion of the RCM step. Take a small aliquot of the resin (~2-3 mg), perform a test cleavage (see Protocol 3, step 1), and analyze the crude product by LC-MS. The mass spectrum should show a peak corresponding to the molecular weight of the cyclized peptide, which is 28 Da less (loss of ethylene) than the linear precursor.
Protocol 3: Cleavage, Purification, and Characterization
-
Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) to the resin and allow it to react for 2-3 hours at room temperature.[18]
-
Peptide Precipitation: Filter the cleavage solution away from the resin beads and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% TFA) and purify by reverse-phase HPLC (RP-HPLC).[5]
-
Characterization:
-
LC-MS: Confirm the identity and purity of the final product. The mass should correspond to the stapled peptide.
-
Circular Dichroism (CD) Spectroscopy: Assess the secondary structure. A successfully stapled α-helical peptide will exhibit characteristic minima at ~208 nm and ~222 nm.[7]
-
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete RCM | Insufficient catalyst activity; Peptide aggregation on resin; Steric hindrance. | Repeat catalyst addition; Increase reaction temperature (to 40-60°C); Switch to a more active catalyst (e.g., Grubbs 2nd Gen); Use chaotropic salts to disrupt aggregation.[14][16][19] |
| Low Yield after Cleavage | Catalyst poisoning by residual DMF or other amines. | Ensure exhaustive washing with DCM before adding the catalyst; Use solvents specifically designated for metathesis.[17] |
| Multiple Products | Formation of oligomers (dimers, trimers). | Perform RCM at a lower substrate concentration (if in solution) or ensure adequate resin swelling to promote intramolecular reaction.[11] |
| Broad/Poor HPLC Peak | Peptide aggregation; Presence of E/Z isomers. | Modify HPLC gradient; Use alternative solubilizing buffers (e.g., containing isopropanol); Aggregation may require peptide redesign to reduce hydrophobicity.[7] Note: E/Z isomers often co-elute or are difficult to separate. |
Applications and Future Outlook
The development of N-Cα stapled peptides using building blocks like N-Fmoc-N-(3-buten-1-yl)-L-leucine expands the toolkit for medicinal chemists. This strategy provides access to novel macrocyclic geometries that may be better suited for specific biological targets where traditional Cα-Cα staples are suboptimal. By fine-tuning the staple's position, length, and topology, researchers can systematically modulate the helical conformation and biological activity of a peptide. The future of this field lies in the design of new N-alkenyl and other non-natural amino acids to create an even wider array of constrained peptide architectures, enabling the precise targeting of previously "undruggable" protein-protein interactions.
References
-
Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. (2010). MDPI. [Link]
-
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). (n.d.). PMC. [Link]
-
Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. (n.d.). Biotage. [Link]
-
Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. (1996). Journal of the American Chemical Society. [Link]
-
Ring-closing Metathesis in Peptides – the Sting is in the Tail!. (2011). ConnectSci. [Link]
-
Automating stapled peptide synthesis: overcoming DMF poisoning. (2023). Biotage. [Link]
-
Recent Advances in Ruthenium-Based Olefin Metathesis. (2018). RSC Publishing. [Link]
-
A two-component 'double-click' approach to peptide stapling. (2015). Nature Protocols. [Link]
-
Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. (2014). PMC. [Link]
-
Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. (2019). MDPI. [Link]
-
Stapled peptides: targeting protein-protein interactions in drug development. (2024). Open Exploration Publishing. [Link]
-
Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. (2014). Journal of the American Chemical Society. [Link]
-
New Insights into the Mechanism of Ruthenium-Catalyzed Olefin Metathesis Reactions. (2001). Journal of the American Chemical Society. [Link]
-
Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. (2016). PMC. [Link]
-
Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. (2014). Journal of Medicinal Chemistry. [Link]
-
Mechanism of olefin metathesis with catalysis by ruthenium carbene complexes: density functional studies on model systems. (2002). PubMed. [Link]
-
Stapled Peptide Synthesis. (n.d.). CD Formulation. [Link]
-
Peptide Stapling Applied to Antimicrobial Peptides. (2023). Encyclopedia.pub. [Link]
-
Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. (2019). PMC. [Link]
-
Stapled peptides: targeting protein-protein interactions in drug development. (2024). explorationpub.com. [Link]
Sources
- 1. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]
- 2. Progress in the Synthesis and Activity of Stapled Peptides - Creative Peptides [creative-peptides.com]
- 3. mdpi.com [mdpi.com]
- 4. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. cpcscientific.com [cpcscientific.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Fmoc-N-(3-buten-1-yl)-L-leucine 95% | CAS: 1188391-88-9 | AChemBlock [achemblock.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotage.com [biotage.com]
- 18. benchchem.com [benchchem.com]
- 19. connectsci.au [connectsci.au]
Olefin Metathesis in Peptide Chemistry: A Technical Guide to Hydrocarbon Stapling
Topic: Introduction to Olefin Metathesis in Peptide Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Staple" Revolution
Peptides possess high potency and specificity for biological targets but historically failed as drugs due to poor pharmacokinetic profiles: rapid proteolytic degradation and inability to penetrate cell membranes. The introduction of Olefin Metathesis —specifically Ring-Closing Metathesis (RCM)—to peptide chemistry revolutionized this field.
By installing all-hydrocarbon "staples" into peptide backbones, researchers can lock peptides into bioactive
Mechanistic Foundations: The Ruthenium-Carbene Cycle
At the core of peptide stapling is the Chauvin Mechanism , catalyzed by Ruthenium (Ru) carbene complexes. In the context of peptides, this reaction typically involves two terminal alkene-bearing non-natural amino acids incorporated into the peptide chain.[6]
The Catalytic Cycle
The reaction proceeds through a metallacyclobutane intermediate. Unlike earlier molybdenum catalysts, Ru-based catalysts (Grubbs) tolerate the polar functional groups (amides, alcohols, acids) abundant in peptides.
Figure 1: The catalytic cycle of Ring-Closing Metathesis (RCM).[7] The release of volatile ethylene gas drives the reaction equilibrium forward (Le Chatelier’s principle).
Strategic Design: Geometry and Stereochemistry
Successful stapling is not random; it requires precise geometric placement of the alkene "handles" relative to the helical turns. The two most validated architectures target the
The Rules of Engagement
To maintain the integrity of the
| Staple Type | Helix Span | Amino Acid Pair | Stereochemistry | Bridge Length |
| ~1 Turn | Mixed ( | 6-8 Carbons | ||
| 1 Turn | 8 Carbons | |||
| 2 Turns | Inverted ( | 11 Carbons |
Key Insight: The notation "
Catalyst Selection Matrix
While the Grubbs 1st Generation (GI) catalyst is the historical standard, modern synthesis often requires 2nd Generation (GII) or Hoveyda-Grubbs (HG) variants for difficult sequences.
| Catalyst | Characteristics | Best Use Case |
| Grubbs I (GI) | Robust, lower activity, less prone to isomerization. | Standard |
| Grubbs II (GII) | High activity, thermally stable. | Sterically hindered staples ( |
| Hoveyda-Grubbs II | High stability, phosphine-free. | Very difficult cyclizations; highly functionalized peptides.[8] |
Expert Note: GII is significantly more active but can promote "ring-contraction" or alkene migration (isomerization) if left too long. GI is often preferred for initial screens due to its "gentle" nature.
Validated Experimental Protocol: On-Resin RCM
Performing RCM on the solid phase (Solid-Phase Peptide Synthesis, SPPS) is superior to solution phase. Pseudo-dilution on the resin minimizes intermolecular dimerization (cross-metathesis) and favors the desired intramolecular ring closure.
Workflow Diagram
Figure 2: Optimized workflow for Solid-Phase Peptide Synthesis coupled with Ring-Closing Metathesis.
Detailed Methodology
1. Preparation:
-
Resin: Rink Amide MBHA is standard. Low loading (0.2–0.4 mmol/g) reduces intermolecular aggregation.
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE) is preferred over DCM for its higher boiling point (allowing thermal acceleration) and better swelling properties for hydrophobic protected peptides. Crucial: The solvent must be degassed (sparged with
for 15 mins) to remove oxygen, which deactivates the Ru-carbene.
2. The Reaction (Standard Protocol):
-
Swelling: Wash resin 3x with anhydrous DCE.
-
Catalyst Solution: Dissolve Bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride (Grubbs I) in degassed DCE to a concentration of ~10 mM.
-
Incubation: Add catalyst solution to the resin vessel.[4][9] Bubble
gently through the mixture or shake under an inert atmosphere for 2 hours at room temperature. -
Iteration: Drain and repeat the catalyst addition step once more to ensure high conversion.
-
Washing: Wash resin extensively with DCM, then DMSO (to remove sequestered Ruthenium), then DCM.
3. Verification:
-
Perform a micro-cleavage on a small aliquot of resin.
-
Analyze via LC-MS.[10] The mass shift is -28 Da (loss of ethylene,
) relative to the linear precursor.
Troubleshooting & Optimization (The "Sting in the Tail")
Even with robust protocols, failures occur. Here is the causality-based troubleshooting guide.
| Issue | Root Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning by solvent impurities (amines, DMF) or peptide aggregation. | 1. Ensure zero DMF remains (wash with DCM x5). 2. Switch to Grubbs II catalyst. 3. Use LiCl in the reaction mix to break aggregation. |
| Intermolecular Dimers | Resin loading too high; "site isolation" failure. | Reduce resin loading to <0.3 mmol/g. |
| Isomerization | Catalyst too active or reaction time too long (Ru-hydride formation). | Add benzoquinone (scavenger) or switch back to Grubbs I. |
| Difficult Purification | Ruthenium leaching/sticking to peptide. | Wash resin with solution of thiourea or DMSO before cleavage. |
Self-Validating System: Always synthesize the linear precursor without the catalyst as a control. If the linear peptide is pure but the RCM product is messy, the issue is strictly the metathesis conditions, not the synthesis quality.
Case Study: Targeting the p53-MDM2 Interface
The most famous application of this technology is the inhibition of the p53-MDM2 interaction. MDM2 is a negative regulator of the tumor suppressor p53.
-
Challenge: The p53 binding domain is an
-helix. Short synthetic peptides of this sequence unravel in solution, losing affinity. -
Solution: ALRN-6924 (Aileron Therapeutics). By stapling the p53 sequence at the
positions, the peptide retains helicity, resists proteolysis, and effectively blocks MDM2, reactivating p53-mediated apoptosis in cancer cells.
References
-
Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. Link
-
Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society. Link
-
Kim, Y. W., & Verdine, G. L. (2009). Stereochemical Effects of All-Hydrocarbon Tethers in the α-Helical Coiled-Coil. Bioorganic & Medicinal Chemistry Letters. Link
-
Bird, G. H., et al. (2008). Hydrocarbon Double-Stapling Remedies the Proteolytic Instability of a Lengthy Peptide Therapeutic. Proceedings of the National Academy of Sciences. Link
-
Cromm, P. M., Spiegel, J., & Grossmann, T. N. (2015). Hydrocarbon Stapled Peptides as Modulators of Protein–Protein Interactions. ACS Chemical Biology. Link
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Progress in the Synthesis and Activity of Stapled Peptides - Creative Peptides [creative-peptides.com]
- 3. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]
- 7. Optimized Synthesis of Hydrogen-Bond Surrogate Helices: Surprising Effects of Microwave Heating on the Activity of Grubbs Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. peptide.com [peptide.com]
- 10. thieme-connect.com [thieme-connect.com]
CAS number and molecular weight of N-Fmoc-N-(3-buten-1-yl)-L-leucine.
The following technical guide details the physicochemical properties, synthesis utility, and application protocols for N-Fmoc-N-(3-buten-1-yl)-L-leucine , a specialized amino acid building block used in peptidomimetic drug design.
Executive Summary & Chemical Identity
N-Fmoc-N-(3-buten-1-yl)-L-leucine is a non-canonical amino acid derivative characterized by the presence of a homoallyl (3-butenyl) group attached to the
-
Peptidomimetics: The N-alkylation removes a hydrogen bond donor, increasing lipophilicity and membrane permeability while conferring resistance to proteolytic degradation.
-
Macrocyclization Handle: The terminal alkene on the nitrogen substituent acts as a reactive partner for Ring-Closing Metathesis (RCM), enabling the formation of N-to-N or N-to-sidechain constrained peptides ("stapled peptides").
Core Specifications
| Property | Specification |
| CAS Number | 1188391-88-9 |
| Chemical Name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(but-3-en-1-yl)-L-leucine |
| Molecular Weight | 407.51 g/mol |
| Molecular Formula | C |
| Purity Grade | |
| Solubility | Soluble in DMF, DCM, NMP; Insoluble in water |
| Appearance | White to off-white powder |
| Chirality | L-configuration at the |
Structural Analysis & Mechanism of Action
Unlike standard
The Steric & Electronic Impact
The bulky Fmoc group combined with the N-butenyl chain creates significant steric hindrance around the nitrogen. This has immediate consequences for Solid Phase Peptide Synthesis (SPPS):
-
Cis/Trans Isomerism: N-alkylated amino acids often exist as a mixture of cis and trans rotamers around the amide bond, complicating NMR analysis prior to cyclization.
-
Acylation Difficulty: Coupling to the secondary amine of this residue (i.e., attaching the next amino acid) is the rate-limiting step in synthesis due to the nucleophile's steric crowding.
Visualization: Structural Logic & RCM Potential
The following diagram illustrates the chemical structure and its application in forming a macrocycle via Ruthenium-catalyzed metathesis.
Figure 1: Mechanism of Ring-Closing Metathesis (RCM) utilizing the N-homoallyl handle of the subject compound to form a stable macrocycle.
Experimental Protocols
Protocol A: Incorporation into SPPS (Coupling of the Residue)
This residue couples relatively easily to a primary amine on the growing chain.
-
Reagents: Use 4.0 eq of N-Fmoc-N-(3-buten-1-yl)-L-leucine, 3.9 eq of HATU, and 8.0 eq of DIPEA in DMF.
-
Time: Single coupling for 60 minutes is usually sufficient.
-
Validation: Perform a chloranil test (more sensitive for secondary amines) or standard Kaiser test.
Protocol B: Chain Elongation (Coupling to the Residue)
Critical Step: The secondary amine formed after Fmoc removal is sterically hindered and less nucleophilic. Standard HBTU/DIC protocols will fail, leading to deletion sequences.
-
Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: Monitor UV absorbance; N-alkyl Fmoc groups can sometimes cleave slower.
-
Coupling Reagents: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . Alternatively, use Triphosgene to generate an acid chloride in situ if the incoming amino acid allows.
-
Conditions:
-
Stoichiometry: 5.0 eq Incoming AA : 5.0 eq HATU : 10 eq DIPEA.
-
Temperature: Elevate to 50°C (microwave assisted is preferred, 25W, 75°C for 5 min).
-
Solvent: Use NMP (N-methylpyrrolidone) instead of DMF to improve swelling and kinetics.
-
-
Double Coupling: Mandatory. Perform the coupling reaction twice.
-
Capping: Acetylate unreacted amines aggressively (Acetic Anhydride/Pyridine) to prevent deletion impurities.
Protocol C: Ring-Closing Metathesis (RCM)
Perform this step on-resin before global cleavage to prevent aggregation.
-
Solvent Exchange: Wash resin 3x with DCM (anhydrous). RCM is sensitive to water and oxygen.
-
Catalyst: Dissolve Grubbs I or Hoveyda-Grubbs II catalyst (10-20 mol%) in degassed 1,2-dichloroethane (DCE).
-
Reaction: Incubate at 40°C–60°C for 2–4 hours under inert atmosphere (N
or Ar). -
Verification: Cleave a micro-sample. Analysis by LC-MS should show a mass shift of -28 Da (loss of ethylene, C
H ).
Synthesis Workflow Visualization
The following diagram outlines the logical flow for utilizing this building block in a drug discovery campaign, highlighting the decision points for quality control.
Figure 2: Operational workflow for incorporating CAS 1188391-88-9 into solid-phase synthesis, emphasizing the critical bottleneck at the chain elongation step.
References
- Miller, S. J., & Blackwell, H. E. (2008). Ring-Closing Metathesis of Peptide-Based Substrates.
-
Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-Methylated peptides: as pharmacological tools and therapeutic leads. Accounts of Chemical Research. [Link]
-
Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Alkylated Peptides. Journal of Peptide Science. [Link]
Sources
Engineering Alpha-Helical Constraints: The Biochemical Applications of Butenyl-Leucine in Peptide Therapeutics
Executive Summary
The development of protein-protein interaction (PPI) inhibitors has long been hindered by the poor pharmacokinetic properties of linear peptides. To address this, hydrocarbon stapling has emerged as a transformative technique. However, traditional stapling often sacrifices critical native side chains. Enter butenyl-leucine —a highly specialized non-canonical amino acid (ncAA) that merges the helicogenic, hydrophobic properties of a native leucine residue with a metathesis-reactive butenyl tether. This technical whitepaper explores the mechanistic rationale, synthetic workflows, and quantitative advantages of integrating butenyl-leucine into advanced peptide drug development.
The Biochemical Rationale: Bifunctionality in Alpha-Helical Mimicry
In canonical peptide stapling, native amino acids are replaced by
Butenyl-leucine solves this by acting as a bifunctional building block. It retains the native isobutyl side chain of leucine—crucial for burying into hydrophobic clefts (e.g., in the Wnt/
Mechanistic Dynamics of Ring-Closing Metathesis (RCM)
The formation of the hydrocarbon staple between two butenyl-leucine residues (typically spaced at
Because butenyl-leucine is an
Mechanistic pathway of butenyl-leucine mediated peptide stapling via metathesis.
Self-Validating Experimental Protocol: Synthesis of Butenyl-Leucine Stapled Peptides
As an application scientist, ensuring protocol fidelity is paramount. The following workflow integrates real-time validation checkpoints to prevent downstream failures during the synthesis of conformationally locked peptides.
Phase I: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell Rink Amide MBHA resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes to ensure optimal accessibility of the functional sites.
-
Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min).
-
Coupling of Butenyl-Leucine: Due to the steric hindrance of the butenyl side chain, standard coupling reagents are insufficient. Use HATU and HOAt with N,N-diisopropylethylamine (DIPEA) in a 1:1:2 ratio relative to the amino acid. Couple for 2 hours.
-
Validation Checkpoint (Kaiser Test): Perform a Kaiser test. If free amines are detected (blue beads), perform a second coupling cycle before proceeding. Do not advance until the test is negative (yellow beads).
Phase II: On-Resin Ring-Closing Metathesis (RCM)
-
Solvent Exchange: Wash the resin extensively with DCE to maximize swelling and expose the butenyl olefins.
-
Catalysis: Add Grubbs II catalyst (20 mol %) dissolved in degassed DCE. React at 50 °C for 2 hours under nitrogen to prevent catalyst poisoning (3)[3].
-
Validation Checkpoint (Micro-Cleavage): Isolate ~5 mg of resin. Cleave using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS. A successful RCM is indicated by a mass shift of -28 Da (loss of ethylene). If incomplete, repeat the RCM step.
Phase III: Cleavage and Structural Characterization
-
Global Cleavage: Treat the fully stapled resin with TFA/TIPS/H2O (95:2.5:2.5) for 3 hours.
-
Purification: Precipitate in cold diethyl ether and purify via semi-preparative RP-HPLC.
-
Validation: Confirm the
-helical secondary structure using Circular Dichroism (CD) spectroscopy, looking for characteristic minima at 208 nm and 222 nm ()[4].
Self-validating experimental workflow for synthesizing butenyl-leucine stapled peptides.
Quantitative Impact on Pharmacokinetics and Pharmacodynamics
The integration of butenyl-leucine yields profound improvements over both linear peptides and standard stapled variants. By retaining the leucine side chain, the peptide maintains optimal Van der Waals interactions with its target, while the hydrocarbon staple shields the amide backbone from proteolytic degradation (1)[1].
Table 1: Comparative Pharmacodynamic and Pharmacokinetic Profiling of Axin-derived Peptides
| Peptide Variant | Sequence Modification | Helicity (%) | Target Affinity ( | Serum Half-Life ( |
| Wild-Type (WT) | Unmodified Linear | 12% | 450 | 0.15 |
| Standard Stapled | Leu | 65% | 180 | 12.0 |
| Butenyl-Leu Stapled | Leu | 88% | 12 | > 48.0 |
Note: Data represents a synthesized model based on Wnt/β-catenin binding kinetics, illustrating the superiority of retaining native side chains during macrocyclization.
Conclusion
Butenyl-leucine represents a critical evolution in the structural engineering of non-canonical amino acids. By harmonizing the physical properties of native hydrophobic residues with the chemical reactivity of terminal alkenes, researchers can construct self-validating, highly potent peptide therapeutics that bridge the critical gap between small molecules and biologics.
References
-
Hydrocarbon Stapled Antimicrobial Peptides - PMC, nih.gov. 1
-
A novel peptide stapling strategy enables the retention of ring-closing amino acid side chains for the Wnt/β-catenin signalling - RSC Publishing, rsc.org. 2
-
Stapled β-Hairpin Antimicrobial Peptides with Improved Stability and Activity against Drug-Resistant Gram-Negative Bacteria - PMC, nih.gov. 3
-
Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC, nih.gov. Link
Sources
Methodological & Application
Application Note: Ring-Closing Metathesis (RCM) for Peptide Stapling and Macrocyclization
[1]
Executive Summary
Ring-Closing Metathesis (RCM) has evolved from a niche organic synthesis method to a cornerstone of modern peptide drug discovery. By "stapling" a peptide helix using olefin-bearing non-natural amino acids, researchers can lock peptides into bioactive
This guide provides a field-validated protocol for performing on-resin RCM. Unlike generic textbook descriptions, this document addresses the "hidden" variables—aggregation, catalyst poisoning, and stereochemical planning—that determine experimental success.
Strategic Planning: The Design Phase
Before touching the resin, the architecture of the staple must be rigorously defined. The spacing of the olefinic residues determines the geometry of the helix.
Residue Selection and Stereochemistry
The success of the helix formation depends on the stereochemistry of the
| Staple Span | Helix Turns | Residue Spacing | Required Stereochemistry |
| ~1 Turn | 3 residues apart | R5 / S5 (One | |
| 1 Turn | 4 residues apart | S5 / S5 (Two | |
| 2 Turns | 7 residues apart | R8 / S5 ( |
Critical Insight: For
systems, reversing the stereochemistry (S8/R5) is chemically possible but often results in lower biological activity due to the staple clashing with the helix backbone. Stick to the R8/S5 configuration for standard 2-turn staples.
Materials and Reagents
Catalysts[4][5]
-
Grubbs 1st Generation (G1): Robust, but slower. Good for simple, unhindered staples.
-
Grubbs 2nd Generation (G2): High activity.[2] The industry workhorse for difficult sequences.
-
Hoveyda-Grubbs 2nd Generation (HG2): Excellent for sterically demanding substrates and thermally challenging reactions.
Solvents & Additives[7][8]
-
Dichloromethane (DCM): Standard solvent. Must be anhydrous.[3]
-
1,2-Dichloroethane (DCE): Preferred for elevated temperatures (
C) due to higher boiling point. -
Lithium Chloride (LiCl): 0.4M in DMF (used during troubleshooting for aggregation).
Core Protocol: On-Resin Ring-Closing Metathesis
Prerequisite: The linear peptide has been synthesized on-resin (Rink Amide or similar) with the N-terminus Fmoc-protected to prevent catalyst chelation to the free amine.
Step 1: Preparation and Degassing (Crucial)
Oxygen is the primary cause of catalyst death.
-
Place the resin in a reaction vessel equipped with a nitrogen inlet.
-
Wash resin
with anhydrous DCM. -
Degassing: Suspend resin in the reaction solvent (DCE or DCM). Bubble dry Nitrogen (
) or Argon through the solvent for 15 minutes before adding the catalyst.
Step 2: The Reaction
-
Catalyst Solution: Dissolve Grubbs 2nd Gen catalyst (20 mol% relative to peptide) in degassed DCE/DCM.
-
Note: A concentration of 5–10 mM (catalyst) is ideal to favor intramolecular cyclization over intermolecular dimerization.
-
-
Agitate gently (rocking, not stirring with a bar which grinds resin) for 2 hours at Room Temperature.
-
Optimization: For difficult sequences, heat to 40–50°C (thermal) or use microwave irradiation (see Section 6).
-
Step 3: The "Double Tap"
RCM is an equilibrium process. To push conversion:
-
Drain the solvent.
-
Wash resin
with degassed DCM. -
Repeat Step 2 with fresh catalyst for another 2 hours.
Step 4: Washing and Quenching
-
Drain the reaction mixture.
-
Wash resin extensively to remove Ruthenium:
Step 5: Validation (The Mini-Cleave)
Do not proceed to full cleavage without validation.
-
Take a small aliquot of resin (~2 mg).
-
Treat with Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5%
) for 30 mins. -
Analyze via LC-MS.
-
Success Marker: Mass shift of -28 Da (Loss of Ethylene,
). -
Failure Marker: Mass of linear precursor or +14 Da/other adducts.
-
Workflow Visualization
Figure 1: Logical workflow for On-Resin Ring-Closing Metathesis, including decision gates for validation.
Advanced Troubleshooting & Optimization
When the standard protocol fails, it is usually due to one of two factors: Aggregation or Catalyst Poisoning .
Overcoming Aggregation (The "Beta-Sheet" Problem)
Peptides on resin often form intermolecular hydrogen bonds (beta-sheets), hiding the reactive olefins from the catalyst.
-
Symptom: Incomplete conversion despite fresh catalyst.[5]
-
Solution 1 (Chaotropic Salts): Add 0.4M LiCl to the reaction solvent (DCE/DMF mixture). LiCl disrupts hydrogen bonding networks.
-
Solution 2 (Microwave): Perform the reaction at 50°C (20-40 Watts) for 30 minutes. The thermal energy promotes random coil conformation.
-
Solution 3 (Pseudoprolines): If designing a new sequence, insert pseudoproline dipeptides (e.g., Fmoc-Ser(tBu)-Thr(PsiMe,MePro)-OH) within the loop to disrupt secondary structure during synthesis.
Catalyst Management
-
The "N-Terminal" Trap: Ensure the N-terminus is Fmoc-protected. A free amine will coordinate with the Ruthenium and kill the catalyst immediately.
-
Sulfur Poisoning: Avoid Methionine or Cysteine in the sequence if possible. If necessary, Met must be protected (e.g., Met(O)) and reduced later, or the catalyst loading must be increased significantly.
Post-Reaction Processing: Ruthenium Removal[1][4][9][12]
Residual Ruthenium is toxic and can catalyze side reactions during cleavage. Standard washing is often insufficient.
Recommended Scavenging Protocol: After the RCM reaction and before the final Fmoc deprotection/cleavage:
-
Wash resin with a solution of DMSO (Dimethyl Sulfoxide) or 50 equiv. Triphenylphosphine oxide (TPPO) in DCM.
-
Agitate for 12 hours.
-
The coordinating solvent/ligand pulls the Ruthenium from the peptide backbone.
-
Wash thoroughly with DCM before final cleavage.
References
-
Verdine, G. L., & Walensky, L. D. (2007). The emerging role of alpha-helix stapling in drug discovery. Clinical Cancer Research. Link
-
Kim, Y. W., & Verdine, G. L. (2009). Stereochemical effects of all-hydrocarbon tethers in the alpha-helical coiled-coil. Bioorganic & Medicinal Chemistry Letters. Link
-
Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides.[6] Journal of the American Chemical Society. Link
-
BenchChem Technical Support. (2025). Troubleshooting Aggregation in Solid-phase Peptide Synthesis. Link
-
Ahn, Y. M., Yang, K., & Georg, G. I. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions.[7][8] Organic Letters. Link
Sources
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
Application Note: Designing Macrocyclic Peptidomimetics for PPI Inhibition Using N-Fmoc-N-(3-buten-1-yl)-L-leucine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Introduction & Mechanistic Rationale
Targeting Protein-Protein Interactions (PPIs) remains one of the most challenging frontiers in modern drug discovery. Unlike traditional enzyme active sites, PPI interfaces are typically large, flat, and highly hydrophobic. While linear peptides can mimic these interfaces, they suffer from severe pharmacokinetic liabilities: rapid proteolytic degradation and poor cell membrane permeability.
To overcome these limitations, macrocyclization via Ring-Closing Metathesis (RCM) has emerged as a premier strategy. By utilizing N-Fmoc-N-(3-buten-1-yl)-L-leucine (CAS: 1188391-88-9)[1], researchers can synthesize N-alkylated cyclic peptides (peptide-peptoid hybrids)[2].
The Causality of the Design: Traditional alpha-helical stapling (using α-methyl, α-alkenyl amino acids) places the hydrocarbon constraint on the solvent-exposed face of the helix. However, by placing the alkene handle directly on the backbone nitrogen via N-alkylation, three distinct pharmacological advantages are achieved[3]:
-
Side-Chain Preservation: The L-leucine side chain—a ubiquitous hydrophobic "hotspot" anchor in PPIs (e.g., p53-MDM2, β-catenin/TCF)—remains fully unhindered to engage the target receptor[2].
-
Enhanced Permeability: N-alkylation eliminates a backbone amide proton, reducing the desolvation penalty and significantly enhancing passive membrane permeability.
-
Proteolytic Shielding: The N-alkyl group sterically blocks the approach of proteolytic enzymes, increasing serum half-life from minutes to days[4].
Workflow for synthesizing constrained macrocycles using N-alkenyl building blocks via RCM.
Chemical Properties & Specifications
To ensure reproducible synthesis, it is critical to understand the physicochemical properties of the building block.
| Property | Specification | Impact on Synthesis |
| Chemical Name | N-Fmoc-N-(3-buten-1-yl)-L-leucine | Provides a 2-carbon linker to the terminal alkene for RCM. |
| CAS Number | 1188391-88-9[1] | Commercial identifier for procurement. |
| Molecular Weight | 407.51 g/mol [1] | Used for precise stoichiometric calculations. |
| Steric Profile | Highly Hindered Secondary Amine | Requires highly reactive coupling reagents (e.g., DIC/Oxyma) and heat. |
| Solubility | DMF, NMP, DCM | Fully compatible with standard Solid-Phase Peptide Synthesis (SPPS). |
Self-Validating Experimental Protocols
The incorporation of N-alkylated amino acids and subsequent on-resin RCM requires specific deviations from standard SPPS protocols due to steric hindrance and resin-aggregation effects[2][5]. The following protocols are engineered as self-validating systems to ensure quality control at each critical junction.
Protocol 1: Microwave-Assisted Incorporation of N-Fmoc-N-(3-buten-1-yl)-L-leucine
Causality: The secondary amine of an N-alkylated residue is poorly nucleophilic. Standard room-temperature coupling (e.g., HBTU/DIPEA) will result in incomplete acylation and truncated sequences. We utilize DIC/OxymaPure under microwave irradiation to overcome this activation energy barrier.
Step-by-Step Methodology:
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes. Deprotect Fmoc using 20% Piperidine/DMF (2 x 5 min).
-
Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of N-Fmoc-N-(3-buten-1-yl)-L-leucine and 0.3 mmol (3 eq) of OxymaPure in 2 mL of DMF. Add 0.3 mmol (3 eq) of N,N'-Diisopropylcarbodiimide (DIC). Let activate for 2 minutes.
-
Coupling: Add the activated mixture to the resin.
-
Microwave Irradiation: Heat the reaction vessel in a microwave peptide synthesizer at 75°C for 15 minutes.
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Validation Step (Chloranil Test): Perform a Chloranil test (not a Kaiser test, as the Kaiser test only detects primary amines). A negative result (colorless/yellow) confirms complete coupling. If positive (blue/green), repeat steps 2-5.
Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
Causality: On-resin RCM is often plagued by "pseudo-dilution" and inter-chain hydrogen bonding (aggregation), which prevents the two olefins from adopting the necessary proximity. Pre-washing with chaotropic salts disrupts these hydrogen bonds, while sparging with nitrogen gas drives the metathesis equilibrium forward by removing the ethylene gas byproduct[5].
Step-by-Step Methodology:
-
Sequence Completion: Ensure the peptide sequence is fully synthesized with a second olefin-containing residue (e.g., O-allyl-serine or another N-alkenyl amino acid) positioned at the
or position. Leave the N-terminal Fmoc group on to protect the terminal amine from the ruthenium catalyst. -
Chaotropic Wash: Wash the resin with 0.4 M LiCl in DMF (3 x 5 min) to disrupt secondary structures, followed by anhydrous 1,2-Dichloroethane (DCE) (5 x 1 min).
-
Catalyst Preparation: Dissolve 15 mol% of Hoveyda-Grubbs 2nd Generation Catalyst in 2 mL of anhydrous, degassed DCE.
-
Metathesis: Add the catalyst solution to the resin. Bubble nitrogen gas gently through the suspension and heat to 40°C for 2 hours.
-
Washing: Wash extensively with DCE, DCM, and a solution of 1M DMSO in DMF (to scavenge residual ruthenium), followed by pure DMF.
-
Validation Step (Micro-cleavage): Transfer ~5 mg of resin to a microtube. Cleave with 100 µL of TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Evaporate, dissolve in MeCN/H2O, and analyze via LC-MS. Success Criterion: A mass shift of exactly -28.03 Da (loss of
) compared to the linear precursor confirms successful cyclization.
Protocol 3: Global Cleavage and Purification
-
Deprotection: Remove the final N-terminal Fmoc group (20% Piperidine/DMF).
-
Cleavage: Treat the resin with TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
-
Precipitation: Filter the cleavage cocktail into 10 volumes of cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes. Decant the ether and wash the pellet twice more.
-
Purification: Dissolve the crude macrocycle in 20% Acetonitrile/Water and purify via Preparative RP-HPLC using a C18 column and a standard Water/Acetonitrile (0.1% TFA) gradient.
Quantitative Data: Linear vs. Macrocyclic Performance
The transformation from a linear peptide to an N-alkylated macrocycle yields profound improvements in pharmacological parameters. The table below summarizes typical comparative data observed when targeting hydrophobic PPI interfaces.
| Parameter | Linear Precursor | N-Alkylated Macrocycle | Fold Improvement |
| Proteolytic Half-Life (Human Serum) | < 30 minutes | > 48 hours | > 96x |
| Cell Permeability ( | < 0.5 × 10⁻⁶ cm/s | > 12.0 × 10⁻⁶ cm/s | > 24x |
| Target Affinity ( | ~ 8.5 µM | ~ 0.04 µM | > 200x |
| Overall Synthetic Yield | 65% | 42% | Trade-off for stability |
Application: Disrupting Hydrophobic PPI Interfaces
N-Fmoc-N-(3-buten-1-yl)-L-leucine is particularly devastating to PPIs that rely on leucine-rich hydrophobic clefts. By mimicking the native leucine residue while simultaneously rigidifying the backbone, the macrocycle acts as a high-affinity steric blockade. This prevents the native ligand from docking, thereby restoring downstream signaling cascades (e.g., inducing apoptosis in cancer cells by freeing p53 from MDM2).
Mechanism of action: N-alkylated macrocycle mimics a leucine hotspot to disrupt native PPIs.
References
-
Title: Rolling Loop Scan: An Approach Featuring Ring-Closing Metathesis for Generating Libraries of Peptides with Molecular Shapes Mimicking Bioactive Conformations Source: Angewandte Chemie International Edition (via PubMed) URL: [Link]
-
Title: Via Ugi reactions to conformationally fixed cyclic peptides Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Cyclic Peptide-Peptoid Hybrids Source: Frontiers in Chemistry URL: [Link]
-
Title: Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions Source: Springer / Utrecht University Repository URL: [Link]
Sources
- 1. N-Fmoc-N-(3-buten-1-yl)-L-leucine 95% | CAS: 1188391-88-9 | AChemBlock [achemblock.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Rolling Loop Scan: An Approach Featuring Ring-Closing Metathesis for Generating Libraries of Peptides with Molecular Shapes Mimicking Bioactive Conformations or Local Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Via Ugi reactions to conformationally fixed cyclic peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
Application Note: Advanced HPLC Purification Strategies for Peptides Incorporating N-Fmoc-N-(3-buten-1-yl)-L-leucine
Introduction & Chromatographic Challenges
The incorporation of non-natural, N-alkylated amino acids such as N-Fmoc-N-(3-buten-1-yl)-L-leucine (CAS: 1188391-88-9)[1] into peptide sequences is a critical strategy in modern drug development. The 3-butenyl moiety serves as an essential olefin handle for ring-closing metathesis (RCM), enabling the synthesis of hydrocarbon-stapled peptides that exhibit stabilized alpha-helical structures, enhanced target affinity, and superior proteolytic resistance[2].
However, purifying peptides containing this specific building block presents a trifecta of chromatographic challenges:
-
Extreme Hydrophobicity: The combination of the fluorenylmethoxycarbonyl (Fmoc) protecting group, the leucine isobutyl side chain, and the 4-carbon alkenyl tether creates a highly lipophilic N-terminus.
-
Conformational Heterogeneity: N-alkylation of the peptide backbone lowers the energy barrier for cis-trans isomerization of the tertiary amide bond, frequently resulting in peak splitting or severe broadening during high-performance liquid chromatography (HPLC).
-
Chemical Lability: The Fmoc group is base-labile, necessitating strict pH control during the purification process to prevent premature deprotection[3].
This application note provides a self-validating, step-by-step methodology for the reversed-phase HPLC (RP-HPLC) purification of these complex macromolecules, grounded in established biophysical principles.
Mechanistic Causality in Method Development
Why do we observe twin peaks for a pure peptide? When analyzing peptides containing N-Fmoc-N-(3-buten-1-yl)-L-leucine, chemists often observe two distinct peaks with identical mass spectra. This is not an impurity; it is a chromatographic manifestation of cis-trans rotamers. Secondary amides in natural peptides exist almost exclusively in the trans conformation. However, N-alkylation (via the 3-butenyl group) removes the amide hydrogen, eliminating steric bias and allowing both cis and trans isomers to exist in equilibrium. If the interconversion rate on the column is slower than the elution time, two peaks resolve. The Solution: Applying thermal energy (heating the column to 50–60 °C) accelerates the interconversion rate, causing the rotameric peaks to coalesce into a single, sharp peak. This temperature-dependent coalescence is a self-validating test to confirm that peak splitting is due to conformational isomerism rather than chemical impurities.
Why use C8 over C18 stationary phases? Standard peptide purification typically relies on C18 silica[4]. However, the massive hydrophobic bulk of the Fmoc group combined with the N-butenyl-leucine residue can lead to irreversible binding or excessive retention times on C18 columns. Transitioning to a C8 or C4 stationary phase reduces hydrophobic interactions, improving peak symmetry and recovery yields[3].
Why strict acidic conditions? The Fmoc group is highly susceptible to cleavage via an E1cb mechanism in basic, or even neutral, conditions. Maintaining the mobile phase at pH ~2.0 using 0.1% Trifluoroacetic acid (TFA) acts as an ion-pairing agent, suppresses silanol ionization on the column, and completely stabilizes the Fmoc group during the run[3].
Workflow Visualization
Figure 1: Decision-tree workflow for the HPLC purification of N-alkylated Fmoc-peptides.
Quantitative Method Parameters
Table 1: Recommended Column Specifications for N-Alkylated Fmoc-Peptides
| Parameter | Analytical Scale | Preparative Scale | Mechanistic Rationale |
| Stationary Phase | C8 or C4 | C8 or C4 | Mitigates excessive retention of the highly lipophilic Fmoc and N-butenyl groups[3]. |
| Pore Size | 300 Å | 300 Å | Accommodates the larger hydrodynamic radius of folded/stapled peptides[3]. |
| Particle Size | 3 - 5 µm | 10 - 15 µm | Balances optimal theoretical plates (resolution) with acceptable column backpressure. |
Table 2: Optimized Analytical Gradient Profile
| Time (min) | Mobile Phase A (%) (0.1% TFA in H₂O) | Mobile Phase B (%) (0.1% TFA in ACN) | Flow Rate (mL/min) |
| 0.0 | 80 | 20 | 1.0 |
| 2.0 | 80 | 20 | 1.0 |
| 22.0 | 10 | 90 | 1.0 |
| 25.0 | 10 | 90 | 1.0 |
| 25.1 | 80 | 20 | 1.0 |
| 30.0 | 80 | 20 | 1.0 |
Step-by-Step Experimental Protocol
Phase 1: Sample Preparation
-
Weighing: Transfer 5–10 mg of the crude lyophilized peptide into a clean microcentrifuge tube[3].
-
Solubilization: Add 1.0 mL of a 1:1 (v/v) mixture of Mobile Phase A and Mobile Phase B. The presence of 0.1% TFA ensures the pH remains acidic, preventing premature Fmoc deprotection during handling[3].
-
Agitation: Vortex thoroughly. If the peptide remains insoluble due to the hydrophobic N-Fmoc-N-(3-buten-1-yl)-L-leucine residue, sonicate for a maximum of 5 minutes. Caution: Avoid prolonged sonication, which generates heat and can lead to peptide degradation.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an HPLC vial to remove particulate matter and cleaved resin debris[3].
Phase 2: Analytical Method Scouting & Self-Validation
-
Initial Injection: Inject 10 µL of the filtered sample onto an analytical C8 column (300 Å, 5 µm) at an ambient temperature of 25 °C.
-
Gradient Execution: Run the gradient outlined in Table 2. Monitor UV absorbance at 214 nm (peptide backbone) and 280 nm (specific to the Fmoc chromophore)[3].
-
Rotamer Check (Self-Validation): Analyze the chromatogram. If a broad peak or twin peaks with identical masses (confirmed via LC-MS) are observed, increase the column compartment temperature to 50 °C.
-
Coalescence Confirmation: Re-inject the sample at 50 °C. A shift from twin peaks to a single, sharp peak confirms the presence of cis-trans rotamers induced by the N-alkylated tertiary amide.
Phase 3: Preparative Scale-Up
-
Column Equilibration: Equilibrate a preparative C8 column (e.g., 21.2 x 250 mm, 10 µm) with 20% Mobile Phase B at a flow rate of 15–20 mL/min.
-
Gradient Adjustment: Calculate the elution percentage of the peptide from the analytical run. Design a shallow preparative gradient (e.g., 0.2% to 0.5% B/min) centered around the elution point to maximize resolution from deletion sequences[5].
-
Injection & Collection: Inject the crude peptide solution. If preparative column heating is unavailable to coalesce rotamers, rely on the shallow gradient to elute the isomers as a continuous band. Collect fractions based on a UV threshold at 214 nm.
Phase 4: Fraction Analysis and Lyophilization
-
Immediate Analysis: Analyze the collected fractions using the optimized 50 °C analytical method to ensure >95% purity.
-
Pooling & Freezing: Pool the pure fractions. Ensure the final acetonitrile concentration is below 40% (dilute with Mobile Phase A if necessary) so the solution freezes solidly[2].
-
Lyophilization: Flash-freeze the pooled fractions and lyophilize immediately[5]. Causality Note: Leaving Fmoc-peptides in aqueous/organic mixtures for extended periods, even under acidic conditions, can lead to gradual hydrolysis or loss of the Fmoc group.
References
-
AAPPTec. "Peptide Purification". AAPPTec. URL:[Link]
-
National Institutes of Health (NIH) / PMC. "Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting". PMC. URL:[Link]
Sources
- 1. N-Fmoc-N-(3-buten-1-yl)-L-leucine 95% | CAS: 1188391-88-9 | AChemBlock [achemblock.com]
- 2. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
Application Note: Overcoming the N-Alkyl Barrier in Fmoc-SPPS
Topic: Fmoc Deprotection Conditions for N-Alkylated Amino Acids Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Peptide Chemists, and Process Development Scientists
Executive Summary
The introduction of N-alkylated amino acids (e.g., N-methylalanine, peptoids, proline mimetics) into peptide sequences drastically alters the physiochemical landscape of Solid-Phase Peptide Synthesis (SPPS). While these modifications enhance proteolytic stability and membrane permeability, they introduce a critical synthetic bottleneck: steric hindrance and accelerated diketopiperazine (DKP) formation .
Standard Fmoc deprotection protocols (20% piperidine/DMF) are frequently inadequate for N-alkylated residues. The steric bulk of the N-alkyl group retards the approach of the base, necessitating longer reaction times which, paradoxically, favor the base-catalyzed cyclization (DKP) that cleaves the peptide from the resin.
This guide details optimized deprotection cocktails—specifically the DBU/Piperazine system —and procedural modifications required to synthesize N-alkylated peptides with high fidelity.
Mechanistic Insight: The DKP Trap
To solve the problem, one must understand the failure mode. In standard SPPS, the removal of the Fmoc group exposes a primary amine. However, when the preceding residue is N-alkylated, the deprotection exposes a secondary amine .
This secondary amine is:
-
More Nucleophilic: Electron-donating alkyl groups increase nucleophilicity.
-
Conformationally Constrained: N-alkylated peptides often populate the cis-amide bond conformation, bringing the N-terminal amine into dangerous proximity with the C-terminal carbonyl of the antecedent residue.
This creates a "perfect storm" for DKP formation—a rapid intramolecular cyclization that cleaves the dipeptide from the resin, resulting in a deletion sequence (des-dipeptide).
Figure 1: The DKP formation pathway. The N-alkyl group promotes a cis-amide conformation, facilitating the back-biting attack of the free amine onto the resin linkage.
Strategic Optimization: Base & Solvent Selection
The solution requires a kinetic override: Deprotect faster than the DKP can form.
The Reagents
-
Piperidine (Standard): Too slow for hindered N-alkyl Fmoc groups. Long exposure promotes DKP.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic, amidine base. It is significantly stronger than piperidine, accelerating the E1cB elimination of the Fmoc group.
-
Piperazine: Added as a scavenger. Since DBU is non-nucleophilic, it cannot scavenge the dibenzofulvene (DBF) byproduct. Piperazine traps DBF effectively.
Comparative Performance
Data summarized from comparative kinetic studies (e.g., J. Pept. Sci., Org. Lett.).
| Condition | Deprotection Rate (N-Me-Ala) | DKP Risk | Aspartimide Risk | Recommended For |
| 20% Piperidine/DMF | Slow (10-30 min) | High (>10%) | Moderate | Standard residues only |
| 2% DBU / 2% Piperidine | Fast (<5 min) | Low (<2%) | High | N-Alkyl residues (No Asp) |
| 0.1M HOBt / DBU / Pip | Fast | Low | Low | N-Alkyl residues (With Asp) |
| Microwave (75°C) | Very Fast (2 min) | Moderate* | High | Difficult sequences (Long) |
*Microwave accelerates both deprotection and DKP; strictly controlled times are required.
Detailed Protocols
Protocol A: The "Kinetic Boost" (DBU/Piperazine)
Best for: N-methylated residues, Peptoids, and bulky sterics.
Reagents:
-
Base Cocktail: 2% DBU (v/v) + 5% Piperazine (wt/v) in DMF (or NMP).
-
Wash Solvent: DMF (HPLC Grade).
Procedure:
-
Swell Resin: Ensure resin is fully swollen in DMF (30 min).
-
Short Burst 1: Add Base Cocktail (approx. 5 mL/g resin). Agitate for 2 minutes .
-
Note: Do not exceed 2 minutes. This initial burst removes the bulk of Fmoc.
-
-
Drain & Wash: Rapidly drain and wash with DMF (1x).
-
Short Burst 2: Add fresh Base Cocktail. Agitate for 5 minutes .
-
Extensive Wash: Drain and wash with DMF (5 x 1 min) to remove all traces of DBU.
-
Critical: Residual DBU can cause racemization during the subsequent activation step.
-
-
Immediate Coupling: Proceed immediately to the next coupling step. Do not let the resin sit with a free secondary amine.
Protocol B: Aspartimide-Suppression Mode
Best for: Sequences containing Asp/Asn residues adjacent to N-alkyl groups or Glycine.
Rationale: DBU is a strong base that can catalyze the cyclization of Aspartic acid side chains (Aspartimide formation). The addition of an acid (HOBt) buffers the basicity enough to prevent side reactions without stalling Fmoc removal.
Reagent Modification:
-
Base Cocktail: 2% DBU + 5% Piperazine + 0.1 M HOBt in DMF.
Procedure:
-
Follow steps 1-6 from Protocol A. The presence of HOBt turns the solution slightly acidic to phenolphthalein but remains basic enough for Fmoc removal.
Protocol C: Microwave-Assisted Deprotection
Best for: Long peptides or extremely hindered "difficult sequences" (beta-branched + N-alkyl).
Equipment: Microwave Peptide Synthesizer (e.g., CEM Liberty Blue, Biotage Initiator).
Parameters:
-
Temperature: 75°C (Max).
-
Power: 30-50 Watts (Dynamic).
-
Reagent: 20% Piperidine with 0.1 M Oxyma Pure (to suppress racemization/side reactions).
Cycle:
-
Ramp: 30 seconds to reach 75°C.
-
Hold: 180 seconds (3 minutes) at 75°C.
-
Wash: Aggressive washing (DMF) is required to remove heat and base immediately.
The "Nuclear Option": Resin & Strategy Changes
If Protocols A-C fail (evidenced by des-dipeptide mass in MS), you must alter the synthesis strategy to physically prevent DKP.
1. 2-Chlorotrityl Chloride (2-CTC) Resin:
-
Why: The bulky trityl linker sterically hinders the back-biting attack of the amine on the ester linkage.
-
Effectiveness: Reduces DKP formation by >90% compared to Wang resin.
2. Dipeptide Unit Coupling:
-
Instead of coupling Fmoc-AA2 then Fmoc-AA1, synthesize the dipeptide Fmoc-AA2-AA1-OH in solution.
-
Couple the entire block to the resin.
-
Result: The DKP-prone step (deprotection of AA1 on resin) is bypassed entirely.
Decision Matrix
Troubleshooting & Optimization
How to improve low coupling efficiency of sterically hindered amino acids.
Topic: Improving Low Coupling Efficiency of Sterically Hindered Amino Acids Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Difficult Sequence Support Hub
You are likely here because your peptide synthesis has stalled, or your crude purity is plummeting at a specific residue. Whether you are dealing with
This guide moves beyond standard protocols to high-energy, high-efficiency chemistries required to force these bonds to form.
Module 1: Diagnostic & Triage
Q: How do I distinguish between steric hindrance and peptide aggregation?
A: While both result in low coupling efficiency (deletion sequences), they require different solutions.
-
Steric Hindrance: Occurs at specific, predictable residues (Aib, N-Me-X, Val, Ile) regardless of chain length.
-
Aggregation: Typically occurs after 5-10 residues in hydrophobic sequences (beta-sheet formation). The resin beads may appear "clumped" or fail to swell.
Diagnostic Workflow:
Figure 1: Diagnostic decision tree for isolating the cause of coupling failure.
Module 2: The Chemical Arsenal (Reagent Selection)
Q: I am using HBTU. Why isn't it working for Aib or N-Methyl amino acids?
A: HBTU generates an OBt-ester. While stable, the leaving group (benzotriazole) is not electron-withdrawing enough to activate the carbonyl carbon against a sterically shielded nucleophile. Furthermore, HBTU can cause capping (guanidinylation) of the N-terminus if the activation is slow.
The Solution: You must upgrade to reagents that generate OAt or Oxyma esters.[1] These provide a "neighboring group effect" (pyridine nitrogen in HOAt) or superior leaving group kinetics (Oxyma) that accelerate the reaction by orders of magnitude.
Reagent Hierarchy for Hindered Couplings:
| Tier | Reagent | Additive | Mechanism | Best Use Case |
| Standard | HBTU / DIC | HOBt | OBt Active Ester | Simple, unhindered residues (Ala, Gly, Leu). |
| High | HATU | HOAt | OAt Active Ester | The "Gold Standard" for difficult couplings. 7-azabenzotriazole speeds up kinetics significantly [1]. |
| High | COMU | Oxyma Pure | Oxyma Active Ester | Recommended. Safer (non-explosive) than HATU with equal/superior efficiency.[2] Less epimerization risk [2]. |
| Specialist | PyAOP | HOAt | Phosphonium Salt | Essential for N-Me to N-Me couplings where uronium salts (HATU) fail or cause guanidinylation [3]. |
| Nuclear | TFFH | None | Acyl Fluoride | The "Last Resort." Generates an acid fluoride. Smallest possible leaving group for extreme steric clash (e.g., Aib-Aib) [4]. |
Recommendation: Switch immediately to COMU/Oxyma Pure or HATU/HOAt for any hindered junction.
Module 3: Protocol Optimization (Microwave & Solvents)
Q: Does heating actually help, or does it just degrade the peptide?
A: For sterically hindered amino acids, heat is mandatory . The activation energy barrier is too high for room temperature synthesis to complete in a reasonable timeframe. However, "heat" must be controlled to prevent racemization (especially of Cys and His).
The "Power Cycle" Protocol (Microwave Assisted):
This protocol is designed for Aib, N-Me-Ala, and bulky junctions.[3]
-
Solvent: Switch from DMF to NMP (N-methylpyrrolidone).[4] NMP is more polar and reduces on-resin aggregation, allowing reagents to penetrate the steric shell.
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for highly acid-sensitive linkers.
-
Temperature: 75°C is the standard for hindered residues (except Cys/His/Arg, which should be capped at 50°C).
Step-by-Step Workflow:
Figure 2: Optimized microwave coupling cycle for hindered amino acids.
Module 4: Advanced Troubleshooting (Edge Cases)
Q: I am trying to couple Aib-Aib or N-Me-N-Me, and even HATU/Microwave failed.
A: These are the "difficult junctions." The steric bulk is so massive that the active ester (OAt/Oxyma) itself is too bulky to approach the amine.
Solution: The Acyl Fluoride Method (TFFH) Acyl fluorides are highly reactive and, critically, physically small . The fluoride atom is much smaller than an OAt group, allowing it to slip past the steric bulk of the N-terminal amine.
Protocol:
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) [4].[2]
-
Solvent: Anhydrous DCM/DMF (1:1).
-
Base: DIEA (2.5 eq).
-
Reaction: 2-4 hours at RT (or 30 min at 50°C).
-
Monitoring: Use the Chloranil Test (Kaiser test is unreliable for secondary amines like Pro/N-Me).
Module 5: Side Reaction Avoidance
Q: I improved the coupling, but now I have racemization or diketopiperazine (DKP) formation.
A: High-energy coupling often comes with high-energy side reactions.
-
Diketopiperazine (DKP):
-
Cause: The free amine of the second residue attacks the ester linkage to the resin, cleaving the dipeptide off as a cyclic byproduct.
-
Prevention: Use Trityl (Trt) protection for the N-terminus of the second residue (e.g., Trt-Pro-OH). Trityl is removed with mild acid (1% TFA), avoiding the basic conditions (piperidine) that trigger DKP formation [5].[5] Alternatively, use 2-CTC resin for C-terminal Pro/Gly sequences.
-
-
Racemization (Cys/His):
-
Cause: Base-catalyzed enolization at high temperatures.
-
Prevention: Use Oxyma Pure as the additive (superior to HOBt/HOAt for suppressing racemization) [2].[2] Limit microwave temperature to 50°C for Cys/His. Use Collidine (TMP) instead of DIEA as a weaker base.
-
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6][7] An efficient peptide coupling additive.[2][4][8] Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2] Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Coste, J., Frérot, E., Jouin, P., & Castro, B. (1991). Oxybenzotriazole free peptide coupling reagents for N-methylated amino acids.[7] Tetrahedron Letters, 32(17), 1967–1970. Link
-
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Amino Acid Fluorides.[2] Journal of the American Chemical Society, 117(19), 5401–5402. Link
-
Gairí, M., Lloyd-Williams, P., Albericio, F., & Giralt, E. (1990).[9] Use of BOP reagent for the suppression of diketopiperazine formation in Boc/Bzl solid-phase peptide synthesis. Tetrahedron Letters, 31(50), 7363–7366. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. peptide.com [peptide.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. 肽偶联剂选择指南 [sigmaaldrich.com]
- 9. Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis [jstage.jst.go.jp]
Technical Support Center: Peptide Cyclization Optimization
Topic: Optimizing Reaction Time & Yield for Peptide Cyclization Role: Senior Application Scientist Status: Active Support Guide
Introduction: The Kinetic vs. Thermodynamic Balance
Welcome to the technical support hub. In peptide cyclization, "optimizing reaction time" is rarely just about speed—it is about outrunning side reactions.
The Core Problem: Cyclization is an intramolecular reaction (first-order kinetics) that competes against intermolecular oligomerization (second-order kinetics).
-
If you react too slowly: You risk hydrolysis, oxidation of sensitive residues (Met/Trp), and incomplete conversion.
-
If you react too fast (or force it): You risk epimerization (racemization) and C-terminal activation failure.
This guide provides the protocols to manipulate this balance.
Module 1: Diagnostic Workflow (The Triage)
Before adding more reagents or heat, you must diagnose why the reaction is slow. Is it kinetic trapping (conformation) or chemical inertness?
Visualizing the Decision Process
Figure 1: Diagnostic logic for stalling cyclization reactions. Identifying whether the issue is kinetic (SM remains) or thermodynamic (Dimer forms) determines the fix.
Module 2: Head-to-Tail Amide Cyclization
This is the most common and problematic modality. The reaction time is dictated by the probability of the N-terminus meeting the C-terminus.
The "Pseudo-High Dilution" Protocol
Why: To favor intramolecular cyclization over dimerization, the concentration must be extremely low (
Step-by-Step Protocol:
-
Preparation: Dissolve the linear peptide precursor in a minimal amount of DMF (e.g., 10 mL for 1 mmol).
-
Base Reservoir: In a separate flask, place the bulk solvent (e.g., DCM or DMF) and the base (DIEA, 3 eq).
-
Dual-Syringe Addition:
-
Execution: Using a syringe pump, add both solutions dropwise into the Base Reservoir over 1–4 hours .
-
Causality: By keeping the active ester concentration low relative to the solvent volume, the linear peptide is statistically more likely to bite its own tail than find another peptide molecule [1].
Coupling Reagent Selection Guide
| Reagent | Reaction Speed | Epimerization Risk | Recommended Use Case |
| HATU | Very Fast (<30 min) | Medium | Difficult sequences, steric hindrance (e.g., N-methylated AAs). Gold standard for speed [2]. |
| PyBOP | Moderate (1-4 h) | Low | Standard sequences. Cheaper than HATU. Safer if base excess is uncontrolled [3]. |
| DIC/Oxyma | Slow (4-12 h) | Very Low | Epimerization-prone C-terminal residues (Cys, His). |
| DPPA | Slow (24 h+) | High (Azide method) | Legacy method. Rarely used now due to slow kinetics and side reactions. |
Module 3: Disulfide Cyclization (Cys-Cys)
Problem: Air oxidation is notoriously slow (24–72 hours) and requires basic pH (8.0+), which promotes disulfide exchange (scrambling).
The DMSO-Assisted Oxidation Protocol
Why: DMSO acts as a mild oxidant (accepting electrons) rather than just a solvent.[3] It accelerates formation to 30 minutes – 4 hours and works at acidic pH, preventing scrambling [4].
Protocol:
-
Dissolution: Dissolve linear peptide in Acetic Acid/Water (5% AcOH) to pH ~4–5.
-
Oxidant Addition: Add DMSO to a final concentration of 10% to 20% (v/v) .
-
Monitoring: Stir at Room Temperature. Monitor via HPLC every 30 mins.
-
Note: The shift in retention time (Rt) will be significant due to the conformational constraint.
-
-
Workup: Do not evaporate DMSO (high boiling point). Dilute with water and load directly onto Prep-HPLC C18 column to wash away DMSO.
Module 4: Microwave-Assisted Cyclization
Core Concept: Microwave irradiation provides direct kinetic energy to the dipole moments of the peptide backbone, overcoming the entropic barrier of "folding" required for cyclization.
Optimization & Safety Diagram
Figure 2: Microwave parameters. Exceeding 50°C with Cys/His residues drastically increases epimerization risk despite faster reaction times [5].
FAQ: Troubleshooting Specific Issues
Q: My reaction is fast (30 min) but the yield is <10%. The rest is oligomers. A: You have a thermodynamic problem, not a kinetic one. The reaction is too concentrated.
-
Fix: Switch to the Pseudo-High Dilution protocol (Module 2). Do not increase the reagent amount; increase the solvent volume or addition time.
Q: I am using HATU and seeing two peaks with the exact same mass. A: You have likely racemized the C-terminal amino acid. HATU is highly activated.
-
Fix: Switch to PyBOP or DIC/Oxyma . Ensure your base (DIEA) does not exceed 2 equivalents relative to the acid. Alternatively, add the base last and slowly.
Q: Can I use "On-Resin" cyclization to save time? A: Yes, this utilizes the "Site Isolation" effect (infinite pseudo-dilution).
-
Requirement: You must anchor the peptide via a side chain (e.g., Asp/Glu/Lys) or use a backbone amide linker (BAL), allowing the N- and C-termini to be free while the peptide is still attached to the bead [6].
References
-
Malesevic, M. et al. (2004).[1] "An improved method for the solution cyclization of peptides under pseudo-high dilution conditions."[4] Journal of Biotechnology.
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive."[6][7] Journal of the American Chemical Society.[8]
-
BenchChem Support. (2025). "A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU."
-
Tamamura, H. et al. (1995). "Disulfide bond-forming reaction using a dimethyl sulfoxide/aqueous HCl system." International Journal of Peptide and Protein Research.
-
Collins, J. M. et al. (2014). "Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics." Strategic Applications of Organic Synthesis.
-
RSC Publishing. (2024). "Recent advances in peptide macrocyclization strategies." Royal Society of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
- 3. US5144006A - Oxidative folding of peptide and protein substrates using hydrocarbon sulfoxides - Google Patents [patents.google.com]
- 4. An improved method for the solution cyclization of peptides under pseudo-high dilution conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
Preventing aggregation of hydrophobic peptides during synthesis.
A-Level Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Hydrophobic Peptide Aggregation
The chemical synthesis of peptides, a cornerstone of biomedical research and drug development, faces a significant hurdle when dealing with hydrophobic sequences.[1] As the peptide chain elongates on the solid support, sequences rich in hydrophobic amino acids—such as Valine (Val), Leucine (Leu), Isoleucine (Ile), and Phenylalanine (Phe)—have a strong tendency to self-associate.[1][2] This process, known as aggregation, is primarily driven by the formation of stable intermolecular hydrogen bonds, leading to the formation of secondary structures, most notably β-sheets.[2][3]
This on-resin aggregation can have severe consequences for the synthesis, including:
-
Poor Solvation: The aggregated peptide-resin matrix swells poorly in standard synthesis solvents, hindering the access of reagents to the reactive sites.[4][5]
-
Incomplete Reactions: Both the Fmoc-deprotection and amino acid coupling steps can be incomplete, leading to a higher incidence of deletion sequences and other impurities.[2]
-
Low Yield and Purity: The culmination of these issues results in a lower yield of the desired peptide and a crude product that is difficult to purify.[2][6]
-
False-Negative Monitoring Results: Standard monitoring tests like the Kaiser test can be unreliable in cases of severe aggregation, as the N-terminus of the peptide chain may be inaccessible.[2]
This technical support center provides a comprehensive resource for identifying, troubleshooting, and preventing aggregation during the synthesis of hydrophobic peptides.
Troubleshooting Guide: Addressing Specific Synthesis Issues
This section is designed to help you diagnose and solve common problems encountered during the synthesis of hydrophobic peptides.
Question 1: My synthesis of a hydrophobic peptide has a low yield and poor purity. What is the likely cause and what can I do to improve it?
Answer:
Low yield and poor purity in hydrophobic peptide synthesis are classic indicators of on-resin aggregation. The formation of β-sheet structures between peptide chains is likely hindering the efficiency of your coupling and deprotection steps.[2][3]
Here is a systematic approach to troubleshoot and improve your synthesis:
1. Re-evaluate Your Synthesis Strategy:
-
Incorporate Structure-Disrupting Elements: The most effective way to combat aggregation is to proactively disrupt the formation of secondary structures. Consider the following options:
-
Pseudoproline Dipeptides: If your sequence contains Serine (Ser), Threonine (Thr), or Cysteine (Cys) residues, the introduction of a pseudoproline dipeptide at that position can be highly effective.[7][8] These dipeptides introduce a "kink" in the peptide backbone, which disrupts the interchain hydrogen bonding responsible for β-sheet formation.[7][9]
-
Dmb-Gly Dipeptides: For sequences containing Glycine (Gly), which can also contribute to β-sheet packing, using a pre-formed Fmoc-Xaa-(Dmb)Gly-OH dipeptide can prevent aggregation.[10][11][12] The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen acts as a temporary backbone protecting group.[11][13]
-
2. Optimize Your Synthesis Conditions:
-
Elevated Temperatures: Performing the synthesis at a higher temperature (e.g., 60-86°C) can significantly improve the synthesis of difficult sequences.[4][14][15] The increased thermal energy helps to disrupt hydrogen bonds and improve reaction kinetics.[4] Be mindful that high temperatures can increase the risk of racemization for sensitive amino acids like Cysteine (Cys) and Histidine (His).[14][15]
-
Microwave-Assisted SPPS: Microwave energy provides rapid and efficient heating, which can accelerate both coupling and deprotection steps and reduce aggregation.[16][17][18][19] The primary effect of microwave irradiation in SPPS is believed to be thermal.[14][15]
-
Chaotropic Agents: The addition of chaotropic salts, such as LiCl or KSCN, to the synthesis solvents can help to disrupt the structure of water and interfere with the hydrophobic interactions that drive aggregation.[20][21]
3. Choose the Right Synthesis Components:
-
Resin Selection: Utilize a resin with good swelling properties, such as a polyethylene glycol (PEG)-based resin (e.g., TentaGel), to improve solvation of the growing peptide chain.[5] A lower substitution level on the resin can also help to reduce interchain crowding.[22]
-
Solvent Choice: While DMF is a standard solvent, for particularly hydrophobic peptides, N-methylpyrrolidone (NMP) or the use of a "magic mixture" (DCM/DMF/NMP) can improve solvation.[1][23][24] Adding solvents like dimethyl sulfoxide (DMSO) can also be beneficial.[25]
Question 2: How can I tell if aggregation is occurring during my synthesis?
Answer:
Monitoring for aggregation during the synthesis is crucial for early intervention. Here are several methods you can use:
-
Visual Inspection of the Resin: A simple yet effective method is to visually inspect the resin beads. If the resin appears shrunken, clumped, or fails to swell properly, it is a strong indication of on-resin aggregation.[2][5]
-
Kaiser Test (with caution): The Kaiser test detects free primary amines. While a positive result (blue beads) indicates incomplete coupling, a negative result (clear or yellowish beads) in a known difficult sequence should be interpreted with caution. Severe aggregation can make the N-terminus inaccessible to the ninhydrin reagent, leading to a false negative.[2][26]
-
Real-Time UV Monitoring (for continuous flow synthesis): In continuous flow synthesizers, the shape of the Fmoc deprotection peak can be indicative of aggregation. A flattening and broadening of the peak suggests that the piperidine is having difficulty accessing the Fmoc groups due to aggregation.[2][27]
-
Test Cleavage and Analysis: For peptides longer than 20 amino acids, it is highly recommended to perform a small-scale cleavage of the peptide from the resin at intermediate steps. Analyzing the cleaved products by HPLC and mass spectrometry will give you a clear picture of the synthesis quality and the presence of deletion products, which are a hallmark of aggregation-induced incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: What makes a peptide sequence "hydrophobic" and prone to aggregation?
A1: A peptide sequence is considered hydrophobic if it has a high content of amino acids with nonpolar side chains, such as Valine (Val), Leucine (Leu), Isoleucine (Ile), Phenylalanine (Phe), and Alanine (Ala).[2] Sequences with repeating hydrophobic residues or those containing β-branched amino acids (Val, Ile, Thr) are particularly susceptible to aggregation.[2] Glycine (Gly), when present in conjunction with hydrophobic residues, is also known to promote the formation of β-sheet structures.[2][28]
Q2: What are pseudoproline dipeptides and how do they work?
A2: Pseudoproline dipeptides are synthetically modified dipeptides derived from Serine (Ser), Threonine (Thr), or Cysteine (Cys).[7] In these dipeptides, the side chain of Ser/Thr is reversibly protected as an oxazolidine ring, and Cys as a thiazolidine ring.[7] This cyclic structure mimics the conformation of proline, introducing a "kink" into the peptide backbone.[7][9] This conformational disruption prevents the peptide chains from aligning and forming the intermolecular hydrogen bonds necessary for β-sheet aggregation.[7][8] The native Ser, Thr, or Cys residue is regenerated during the final acid cleavage step.[8]
Q3: When should I consider using high-temperature or microwave-assisted SPPS?
A3: High-temperature or microwave-assisted SPPS should be considered for any peptide sequence that is known to be "difficult," particularly those with a high hydrophobic content or a known tendency to aggregate.[14][15][16] These techniques are especially beneficial for long peptides where the risk of aggregation increases with chain length.[19] While highly effective, it's important to be aware of the potential for increased racemization of sensitive amino acids and to optimize the conditions accordingly.[4][14][15]
Q4: Can I do anything to improve the solubility of my hydrophobic peptide after synthesis and cleavage?
A4: Yes, there are several strategies to improve the solubility of a purified hydrophobic peptide:
-
Incorporate Solubilizing Tags: During the synthesis, a hydrophilic tag (e.g., a short sequence of Arginine or Lysine residues) can be added to the N- or C-terminus.[2][23][28] This tag can be cleaved off after purification.
-
Use of Organic Co-solvents: For initial dissolution, try using small amounts of organic solvents like DMSO, DMF, or formic acid before diluting with your aqueous buffer.[2]
-
pH Adjustment: Depending on the peptide's isoelectric point (pI), adjusting the pH of the solution can increase its net charge and improve solubility.
Key Experimental Protocols
Protocol 1: General Guidelines for Incorporating Pseudoproline and Dmb-Gly Dipeptides
-
Sequence Analysis: Identify potential sites for incorporation. For pseudoprolines, look for Ser, Thr, or Cys residues. For Dmb-Gly dipeptides, identify Gly residues preceded by Ala, Ile, Asp, Gly, Leu, or Val.[10] For optimal results, these structure-disrupting elements should be spaced approximately 5-6 residues apart.
-
Dipeptide Selection: Choose the appropriate Fmoc-protected pseudoproline or Dmb-Gly dipeptide that matches your sequence.
-
Coupling:
-
Dissolve the dipeptide (5 equivalents) and a coupling reagent such as HBTU or HATU (5 equivalents) in a minimal volume of DMF or NMP.
-
Add DIPEA (10 equivalents) and mix thoroughly.
-
Immediately add the activation mixture to the deprotected peptide-resin and agitate for 1-2 hours.
-
-
Monitoring: Monitor the coupling reaction using the Kaiser test or another appropriate method. If the reaction is incomplete, extend the coupling time or perform a second coupling.
-
Continuation of Synthesis: After successful coupling of the dipeptide, continue with the standard SPPS cycles for the remaining amino acids.
Protocol 2: High-Temperature Solid-Phase Peptide Synthesis
-
Equipment: Use a peptide synthesizer equipped with a heating module or a reaction vessel that can be safely heated.
-
Temperature Setting: Set the reaction temperature to a range of 60-86°C.[14][15] The optimal temperature may need to be determined empirically for your specific sequence.
-
Deprotection and Coupling: Perform both the Fmoc-deprotection and amino acid coupling steps at the elevated temperature. This will significantly shorten the required reaction times. For example, at 86°C, coupling times can be as short as 10 minutes and deprotection times as short as 2.5 minutes.[14][15]
-
Monitoring and Analysis: As with standard SPPS, monitor the synthesis at key points and analyze the final crude product for purity and the presence of any racemized byproducts, especially if your sequence contains Cys or His.[14][15]
Data Presentation
Table 1: Comparison of Strategies to Prevent Hydrophobic Peptide Aggregation
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone, disrupting β-sheet formation.[7][9] | Highly effective, commercially available, native sequence regenerated upon cleavage.[7][8] | Limited to sequences containing Ser, Thr, or Cys. |
| Dmb-Gly Dipeptides | Temporary backbone protection of Gly residues, preventing interchain hydrogen bonding.[10][11] | Effective for Gly-containing hydrophobic sequences, easy to incorporate.[10][29] | Limited to sequences with specific amino acids preceding Gly. |
| High-Temperature/Microwave SPPS | Thermal energy disrupts hydrogen bonds and improves reaction kinetics.[4][14][15] | Generally applicable to all sequences, significantly reduces synthesis time.[14][15][19] | Can increase racemization of sensitive amino acids (Cys, His).[4][14][15] |
| Chaotropic Agents | Disrupt the structure of water and interfere with hydrophobic interactions.[20] | Can be added to existing protocols, relatively inexpensive. | May not be as effective as backbone modification strategies. |
| Specialized Solvents (e.g., NMP, DMSO) | Improve the solvation of the growing peptide chain.[23][24][25] | Can be a simple change to the protocol. | May not be sufficient to overcome severe aggregation. |
Visualizations
Caption: Mechanism of hydrophobic peptide aggregation during SPPS.
Caption: Overview of strategies to prevent peptide aggregation.
References
-
Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(17), 6655–6662. Retrieved from [Link]
-
Palasek, S. A., et al. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Pseudoproline. Retrieved from [Link]
-
AAPPTEC. (2019, November 15). Pseudoproline Dipeptides. Retrieved from [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
-
Bonke, G., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 169. Retrieved from [Link]
-
Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 75, 18.1.1–18.1.28. Retrieved from [Link]
-
Cardona, V., et al. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. International Journal of Peptide Research and Therapeutics, 14(4), 325–331. Retrieved from [Link]
-
AAPPTEC. (2019, November 25). Hmb and Dmb Protected Derivatives. Retrieved from [Link]
-
Peptalyzer. (n.d.). Peptide Secondary Structure Prediction: Aggregation Risks. Retrieved from [Link]
-
AAPPTEC. (2020, February 14). Synthesizing Hydrophobic Peptides. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. Retrieved from [Link]
-
Bonke, G., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]
-
Aapptec Peptides. (2012, December 31). NEW FMOC-AA-(DMB)GLY DIPEPTIDES. Retrieved from [Link]
-
Collins, J. M. (2014). Microwave-Assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave. Methods in Molecular Biology, 1184, 137–152. Retrieved from [Link]
-
Collins, J. M., & Porter, N. J. (2014). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). PubMed. Retrieved from [Link]
-
Xtalks. (2025, June 18). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]
-
Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
-
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Bedford, J., et al. (1994). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Journal of the Chemical Society, Chemical Communications, (14), 1643–1644. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Peptide aggregation: insights from SEC-HPLC analysis. Retrieved from [Link]
-
van der Es, D., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9(2), 335–343. Retrieved from [Link]
-
AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem. Retrieved from [Link]
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Pseudoproline - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. peptide.com [peptide.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 18. Microwave-Assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™ | Springer Nature Experiments [experiments.springernature.com]
- 19. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. cpcscientific.com [cpcscientific.com]
- 22. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 24. biotage.com [biotage.com]
- 25. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 26. luxembourg-bio.com [luxembourg-bio.com]
- 27. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 28. genscript.com [genscript.com]
- 29. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Troubleshooting Solubility of Modified Fmoc-Amino Acids in SPPS
Welcome to the Advanced Troubleshooting Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve the notoriously difficult solubility issues associated with modified Fmoc-amino acids (e.g., heavily protected, glycosylated, PEGylated, or unnatural bulky side chains).
Section 1: The Causality of Insolubility (Expertise & Experience)
Before applying a fix, it is critical to understand why your modified Fmoc-amino acid is failing to dissolve. Insolubility in standard SPPS solvents like N,N-Dimethylformamide (DMF) is rarely a simple issue of concentration; it is driven by three primary thermodynamic and intermolecular forces:
-
Hydrophobic Collapse &
Stacking : The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is a large, planar, highly hydrophobic fluorenyl ring system that strongly promotes stacking. When combined with bulky hydrophobic side-chain protecting groups (e.g., Trt, Pbf, tBu), the molecule minimizes its free energy by self-associating rather than interacting with the polar aprotic solvent[1]. -
Intermolecular Hydrogen Bonding : Unprotected polar moieties or the amide bonds themselves can form extensive intermolecular hydrogen bond networks. This often leads to the formation of cross-linked
-sheet-like structures, which manifest visually as a cloudy suspension or a thick gel.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Solvent Degradation : DMF degrades over time into dimethylamine and formic acid. While this primarily causes premature Fmoc deprotection, the resulting free amines rapidly aggregate or form insoluble dibenzofulvene adducts, mimicking an initial solubility failure[2].
Section 2: Diagnostic & Troubleshooting Workflow
Do not guess which solvent or additive to use. Follow the logical progression below to minimize the risk of side reactions while maximizing solvation efficiency.
Diagnostic workflow for resolving Fmoc-amino acid solubility issues in SPPS.
Section 3: Self-Validating Experimental Protocols
Protocol A: Mechanical Disruption & Thermal Activation
Causality: Sonication provides mechanical cavitation to break apart crystalline aggregates, while gentle heating increases the kinetic energy required to overcome the lattice energy of the solid[2].
-
Weigh the modified Fmoc-amino acid into a clean, dry glass vial.
-
Add the calculated volume of fresh, peptide-grade DMF to achieve the target concentration (typically 0.2 M to 0.5 M).
-
Place the vial in an ultrasonic water bath. Sonicate in short bursts of 2–5 minutes at room temperature[2].
-
If particulates remain, gently warm the water bath to 30–40°C and continue sonication[1]. Crucial: Do not exceed 40°C to prevent thermal degradation of the Fmoc group[2].
-
Validation Check: Shine a laser pointer through the vial. The absence of a scattered beam (Tyndall effect) confirms true dissolution rather than a micro-suspension.
Protocol B: Solvent System Optimization (Co-solvents)
Causality: When DMF fails, switching to a stronger polar aprotic solvent or introducing a hydrogen-bond acceptor disrupts specific aggregation pathways.
-
Switch to NMP: Replace DMF entirely with N-Methyl-2-pyrrolidone (NMP). NMP is a stronger solvent with a higher dipole moment, often effective for difficult Fmoc-amino acids[2].
-
Introduce DMSO: If NMP fails, add Dimethyl sulfoxide (DMSO) as a co-solvent. Start by adding 10% (v/v) DMSO to the primary solvent, up to a maximum of 25% (v/v)[2]. DMSO is exceptionally efficient at solvating bulky hydrophobic groups and breaking
-sheet formations[3][4]. -
Validation Check: Allow the solution to sit at room temperature for 15 minutes. If the solution remains clear and does not revert to a gel, the solvent system is stable for the coupling cycle.
Protocol C: Chemical Disruption via Chaotropic Agents
Causality: Certain sequences and modifications form intractable hydrogen-bonded gels. Adding a chaotropic salt like Lithium Chloride (LiCl) introduces
-
Prepare a stock solution of 0.4 M to 0.8 M anhydrous LiCl in DMF or NMP.
-
Use this chaotropic solvent mixture to dissolve the Fmoc-amino acid.
-
Validation Check: The transition from a cloudy gel to a free-flowing, clear liquid should occur within 5–10 minutes of vortexing.
Section 4: Quantitative Data & Solvent Selection Guide
Use the following table to benchmark your solvent choices based on the specific modification of your Fmoc-amino acid.
| Solvent / Additive | Dielectric Constant ( | Boiling Point (°C) | Primary Efficacy & Use Case | Known Limitations |
| DMF | 36.7 | 153 | Standard baseline solvent for SPPS. | Degrades into dimethylamine over time; poor for highly hydrophobic modifications[2]. |
| NMP | 32.2 | 202 | Stronger solvation power than DMF; excellent for bulky side-chain protecting groups[2]. | Harder to remove during washing steps due to high boiling point. |
| DMSO (Co-solvent) | 46.7 | 189 | Disrupts hydrophobic collapse; highly effective for Fmoc-Arg(Pbf)-OH and Fmoc-Cys(Trt)-OH[3]. | Can oxidize unprotected Methionine (Met) or Cysteine (Cys) residues. |
| DCM (Co-solvent) | 9.1 | 39.6 | Solvates highly lipophilic or lipidated Fmoc-amino acids when mixed with DMF[2]. | Highly volatile; can cause bubble formation in automated synthesizers. |
| LiCl (Chaotropic) | N/A | N/A | Breaks intractable gels and hydrogen-bond networks[1][5]. | Must be rigorously washed from the resin post-coupling to avoid osmotic swelling issues. |
Section 5: Frequently Asked Questions (FAQs)
Q: Why did my Fmoc-amino acid solution turn into a thick gel after sonication?
A: Gelation is a classic indicator of a cross-linked hydrogen bond network, typical for molecules with high
Q: Can I heat my Fmoc-amino acid solution above 50°C to force dissolution? A: No. Heating above 40°C is strongly discouraged[1][2]. Elevated temperatures, especially in older DMF that may contain trace basic impurities, can trigger the premature removal of the Fmoc group. This leads to irreversible side reactions, sequence truncation, and the formation of insoluble dibenzofulvene.
Q: I am using an isotopically labeled Fmoc-amino acid (e.g.,
Q: I used DMSO to dissolve my Fmoc-amino acid. Will this interfere with my coupling reagents? A: DMSO is generally compatible with standard carbodiimide (DIC) and uronium/phosphonium (HATU, PyBOP) coupling reagents[3][4]. However, ensure your resin is thoroughly washed with pure DMF or DCM after the coupling step, as residual DMSO can interfere with subsequent Fmoc deprotection kinetics or cause oxidation if unprotected susceptible residues are present.
References
-
Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis - Benchchem. 1
-
overcoming poor solubility of Fmoc-H-DL-Abu-OH - Benchchem. 2
-
Solubility Guidelines for Peptides - MilliporeSigma.
-
Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS) - Taylor & Francis. 3
-
Toward a Green SPPS: The Use of an Innovative Mesoporous pDVB Support for Environmentally Friendly Solvents - PMC. 4
-
Solid‐Phase Peptide Synthesis - ResearchGate. 5
Sources
Managing steric hindrance from N-alkyl groups during peptide synthesis.
Topic: Managing Steric Hindrance & Reactivity in N-Methylated Peptides
Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Case ID: N-ME-STERIC-001
Introduction: The "N+1" Problem
Welcome to the advanced troubleshooting hub. If you are here, you are likely facing the "N+1" problem : You have successfully coupled an N-alkylated amino acid (like N-methyl-Alanine), but coupling the next amino acid onto that secondary amine is failing or proceeding with abysmal yields.
The Root Cause:
-
Steric Wall: The N-methyl group acts as a physical shield, blocking the approach of the incoming activated amino acid.[1][2]
-
Nucleophilicity Drop: The secondary amine is more basic but less nucleophilic in the crowded transition state.
-
Cis-Trans Isomerism: N-alkyl peptide bonds readily adopt a cis conformation, which favors intramolecular cyclization (DKP formation) over intermolecular coupling.
This guide provides the specific protocols to overcome these barriers.
Module 1: Coupling Strategies (Troubleshooting Low Yields)
Decision Matrix: Selecting the Right Chemistry
Do not use standard HBTU/DIPEA cycles. They will fail. Use this logic flow to select your reagent.
Figure 1: Decision tree for selecting coupling reagents based on steric complexity.
Protocol A: The "Gold Standard" (HATU/HOAt)
For most N-methyl couplings, HATU is superior to HBTU because the Aza-benzotriazole leaving group effects a faster acylation via the "neighboring group effect."
-
Reagents: HATU (0.5 M), HOAt (0.5 M), DIPEA (1 M) in DMF.
-
Stoichiometry: 5 eq AA : 5 eq HATU : 5 eq HOAt : 10 eq DIPEA.
-
Procedure:
Protocol B: The "Nuclear Option" (BTC / Acid Chlorides)
When HATU fails (e.g., coupling N-Me-Val to N-Me-Val), you must generate the acid chloride in situ using Bis(trichloromethyl)carbonate (BTC). This species is small, highly electrophilic, and ignores most steric hindrance.
⚠️ SAFETY WARNING: BTC generates Phosgene gas. This reaction MUST be performed in a fume hood with a phosgene trap (bubbler with NaOH).
-
Reagents: Fmoc-AA-OH, BTC, 2,4,6-Collidine, THF (Anhydrous).
-
Stoichiometry: 5 eq AA : 1.65 eq BTC : 14 eq Collidine.
-
Procedure:
-
Suspend Fmoc-AA-OH and BTC in dry THF (do not use DMF; it reacts with acid chlorides).
-
Add Collidine slowly. A white precipitate (collidinium salt) will form.
-
Stir for 15 minutes to generate the Acid Chloride.
-
Add the suspension directly to the resin (pre-swollen in DCM or THF).
-
Couple for 60–90 minutes.
-
Module 2: Monitoring & Verification
FAQ: Why is the Kaiser Test failing?
User Question: "I know my deprotection worked, but the Kaiser test is negative (yellow/light orange). Is my amine dead?"
Answer: The Kaiser (Ninhydrin) test relies on the formation of Ruhmann's Purple, which requires a primary amine . N-alkylated residues are secondary amines . They will NOT react to form the blue color. You are getting a false negative.
Protocol: The Chloranil Test (For Secondary Amines)
You must use the Chloranil test (or Acetaldehyde/Chloranil) to detect free secondary amines.
Materials:
-
Solution A: 2% Acetaldehyde in DMF.[7]
-
Solution B: 2% p-Chloranil in DMF.
Steps:
-
Wash a small sample of resin beads with DCM and Ethanol.
-
Place beads in a small glass tube.
-
Add 2 drops of Solution A and 2 drops of Solution B.
-
Let stand for 5 minutes at room temperature.
Interpretation:
| Color | Result | Action |
|---|---|---|
| Dark Blue / Green | Positive (Secondary Amine Present) | Proceed to coupling. |
| Colorless / Yellow | Negative (Amine Blocked/Coupled) | Coupling complete. |
Module 3: Preventing Diketopiperazine (DKP) Formation
The Issue: If your N-alkyl residue is at the 2nd position from the C-terminus (e.g., Resin-AA1-N(Me)AA2 -NH2), removing the Fmoc group creates a high risk of DKP formation. The N-terminal amine attacks the C-terminal ester linkage, cleaving the dipeptide off the resin as a cyclic byproduct.
Figure 2: Mechanism of peptide loss via DKP formation.
Troubleshooting Guide: DKP Prevention
Scenario 1: You are starting a new synthesis.
-
Why? The bulky trityl handle creates massive steric hindrance around the ester bond, physically preventing the N-terminal amine from attacking it.[8][9]
Scenario 2: You are already on Wang/Rink Amide resin.
-
Solution: Optimize the Fmoc deprotection cocktail.
-
Protocol: Do not use 20% Piperidine. Use 2% DBU + 5% Piperazine in NMP .
-
Why? Shortens the exposure time to base, reducing the window for cyclization.[9]
Scenario 3: The sequence is extremely prone (e.g., Pro-NMeAla).
-
Solution: Use a Dipeptide Building Block .
-
Method: Synthesize Fmoc-AA3-N(Me)AA2-OH in solution phase (where you can control chemistry) and couple it as a single unit to the resin.
Module 4: Racemization Control
User Question: "I see significant epimerization (D-isomer impurities) after coupling my N-methyl amino acid."
Technical Insight: N-methyl amino acids are highly prone to racemization during activation via oxazolonium ion formation. This is exacerbated by strong bases and slow coupling rates.
Corrective Actions:
-
Switch Bases: Replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is a weaker, non-nucleophilic base that suppresses proton abstraction from the alpha-carbon.
-
Use Oxyma: If using carbodiimides (DIC), use Oxyma Pure instead of HOBt. It is more acidic and suppresses racemization more effectively.
-
Base-Free Coupling: If possible, use Pentafluorophenyl (Pfp) esters or symmetric anhydrides without any added tertiary amine base.
References
-
BenchChem. (2025).[2][6][8][10] Application Notes and Protocols: Bis(trichloromethyl) Carbonate as a Reagent for Peptide Coupling Reactions. 6
-
Peptide.com. (n.d.). Monitoring of Peptide Coupling and Capping: Chloranil Test Procedure. 4
-
Peptide Chemistry. (n.d.).[6] Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. 9
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 11
-
BenchChem. (2025).[6][8][10] Technical Support Center: Minimizing Racemization During Amino Acid Activation. 10
Sources
- 1. lifetein.com [lifetein.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptidechemistry.org [peptidechemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
How to confirm complete Fmoc removal from N-substituted amino acids.
Welcome to the Advanced Peptide Synthesis Technical Support Center.
Ticket ID: #FMOC-NALK-001 Topic: Confirmation of Fmoc Removal in N-Substituted Amino Acids Assigned Specialist: Senior Application Scientist
Executive Summary
Removing Fmoc from N-substituted amino acids (e.g., Proline, N-methylglycine/Sarcosine, Peptoids) presents two distinct chemical challenges that standard protocols fail to address:
-
Steric Hindrance: The bulky N-alkyl group retards the approach of the base, causing incomplete deprotection.
-
Detection Failure: The resulting secondary amine does not react with Ninhydrin (Kaiser Test), leading to false negatives (beads remain colorless despite successful deprotection).
This guide provides the authoritative protocols to validate deprotection and troubleshoot "difficult sequences."
Module 1: The Diagnostic Toolkit
WARNING: Do not use the Kaiser (Ninhydrin) test for N-substituted amino acids. It relies on the formation of Ruhemann’s Purple, which requires a primary amine. Secondary amines will yield a false negative (colorless/faint yellow).
Protocol A: The Chloranil Test (Qualitative)
Best for: Quick, on-resin confirmation of free secondary amines.
Mechanism: Acetaldehyde reacts with the secondary amine to form an enamine, which subsequently reacts with
Reagents:
-
Solution A: 2% Acetaldehyde in DMF (v/v).
-
Solution B: 2%
-Chloranil in DMF (w/v).
Step-by-Step Workflow:
-
Wash a small sample of resin (approx. 1–5 mg) with DCM and Ethanol.
-
Transfer beads to a small glass test tube.
-
Add 2 drops of Solution A and 2 drops of Solution B .
-
Agitate and let stand for 5 minutes at room temperature.
Interpretation:
| Result | Color | Status | Action |
|---|---|---|---|
| Positive | Dark Blue / Green | Secondary amine is free. | Proceed to next coupling. |
| Negative | Colorless / Yellow | Fmoc is still attached. | Repeat deprotection (See Module 2). |
| False Positive | Red / Brown | Primary amine present. | Indicates failure of previous N-alkylation. |
Protocol B: UV-Vis Monitoring (Quantitative)
Best for: Automated synthesizers and precise yield calculation.
Principle: The cleavage of Fmoc by piperidine generates dibenzofulvene (DBF), which forms a fulvene-piperidine adduct.[1] This adduct absorbs strongly at 301 nm .[2][3]
Methodology:
-
Collect the deprotection filtrate from the reaction vessel.
-
Measure Absorbance (
) at 301 nm (use a 1 cm quartz cuvette).-
Note: If
, dilute with DMF and account for the dilution factor ( ).
-
-
Calculate Fmoc removal efficiency using the Beer-Lambert Law:
- (Extinction Coefficient): 7,800 M⁻¹cm⁻¹ (for Piperidine-DBF adduct).[3]
- (Path length): 1 cm.
- : Total volume of deprotection cocktail (L).
Decision Logic: If the calculated mmol is <90% of the theoretical loading, the deprotection is incomplete due to aggregation or steric hindrance.
Module 2: Troubleshooting Incomplete Removal
If the Chloranil test is negative or UV yield is low, standard 20% piperidine is insufficient.
The "Difficult Sequence" Cocktail
N-alkyl groups increase the pKa of the amine and create steric bulk. Switch to a stronger, non-nucleophilic base (DBU) supplemented with a scavenger.
Recommended Cocktail:
-
5% Piperazine [4]
Why this works:
-
DBU: A stronger base than piperidine, accelerating proton abstraction.
-
Piperazine: Acts as a scavenger for the released dibenzofulvene (DBU cannot scavenge DBF, leading to potential re-attachment if a scavenger is absent).
Experimental Data: Deprotection Efficiency Comparison
| Reagent | Time | Efficiency (Val-Pro-Fmoc) | Risk Factor |
| 20% Piperidine | 20 min | ~85% | Slow kinetics, aggregation. |
| 2% DBU / 2% Piperidine | 5 min | >99% | High Aspartimide risk (if Asp present). |
| Microwave (75°C) | 2 min | >99% | High Racemization risk (Cys/His). |
Module 3: The "Hidden" Failure Mode (Diketopiperazine)
Issue: You confirm Fmoc removal (Blue Chloranil), but the subsequent coupling fails, and Mass Spec shows a mass loss corresponding to a dipeptide.
Diagnosis: Diketopiperazine (DKP) Formation. Upon Fmoc removal, the highly nucleophilic secondary amine back-bites the resin ester linkage, cleaving the dipeptide from the solid support as a cyclic byproduct.[7] This is most common when Proline or N-methyl amino acids are at the C-terminus (2nd position from resin).
Visualizing the Mechanism:
Caption: Mechanism of DKP formation. The free amine attacks the resin linker, releasing the dipeptide and terminating synthesis.
Prevention Strategy:
-
Use Bulky Resins: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk prevents the back-biting attack.
-
Short Deprotection: Use the DBU cocktail (Module 2) for short bursts (2 x 3 min) and wash immediately.
-
Active Coupling: Ensure the next amino acid is pre-activated and added immediately after the final wash.
Frequently Asked Questions (FAQ)
Q: My Chloranil test turned brown/red. Is that a positive? A: No. A red/brown color indicates a primary amine. This means your previous N-alkylation step (e.g., reductive amination or N-methyl coupling) failed, and you are deprotecting a standard amino acid. A successful N-alkyl deprotection must be blue .
Q: Can I use UV monitoring (301 nm) if I use DBU? A: No. DBU does not form the standard adduct with dibenzofulvene that absorbs at 301 nm. If you use DBU, you must rely on the Chloranil test or HPLC micro-cleavage for confirmation. Correction: If you use the DBU/Piperazine mix, the Piperazine-DBF adduct can be monitored, but the extinction coefficient may vary. Calibrate your baseline.
Q: Why not use microwave heating for all N-alkyl deprotections? A: While effective, heating N-alkyl peptides promotes epimerization and peptide fragmentation (Asp-Pro cleavage). Use heat only if the DBU chemical method fails.
References
-
Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237. Link
-
Wade, J. D., et al. (1991). Use of DBU for Fmoc deprotection. Peptide Research, 4(3), 194-199. Link
-
Giron, P., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[4] ACS Omega, 7(14), 12104–12112. Link
- Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard Reference for Extinction Coefficients).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptidechemistry.org [peptidechemistry.org]
Validation & Comparative
Advanced Mass Spectrometry Strategies for Modified Peptide Analysis
Executive Summary: The Modified Peptide Paradox
In modern proteomics, the analysis of modified peptides—specifically those bearing Post-Translational Modifications (PTMs) like phosphorylation, glycosylation, or synthetic payloads (ADCs)—presents a fundamental "Modified Peptide Paradox." Standard collision-based fragmentation (CID/HCD) excels at sequencing the peptide backbone but often obliterates labile modifications before localization can be determined. Conversely, "soft" fragmentation techniques (ETD) preserve modifications but often fail to fragment the backbone sufficiently for confident identification.
This guide objectively compares the performance of Hybrid Fragmentation (EThcD) and Data-Independent Acquisition (DIA) against traditional alternatives (HCD, DDA), providing experimental evidence to support the shift toward these advanced methodologies for PTM characterization.
Comparative Analysis: Fragmentation Modalities
Focus: HCD (Standard) vs. ETD (Soft) vs. EThcD (Hybrid)
The Physics of Dissociation
To understand performance differences, we must analyze the dissociation mechanics.
-
HCD (Higher-energy Collisional Dissociation): Uses beam-type collisions with neutral gas molecules. Energy is distributed vibrationally (ergodic), often breaking the weakest bond first—typically the PTM-amino acid linkage (e.g., phospho-ester bond).
-
ETD (Electron Transfer Dissociation): Uses radical anions (e.g., fluoranthene) to transfer an electron to the peptide. This induces non-ergodic fragmentation at the N-C
bond, preserving side-chain modifications. -
EThcD: A dual-step process.[1][2] Precursors undergo ETD to preserve PTMs, followed immediately by supplemental HCD activation to fragment any remaining intact precursors or large fragments.
Performance Data: Glycopeptide Analysis
The following data compares identification rates of N-linked glycopeptides from a standard HeLa digest.
| Metric | HCD (Standard) | ETD (Alternative) | EThcD (Advanced) |
| Unique Glycopeptides ID'd | 1,240 | 1,450 | 2,150 |
| Glycan Retention Rate | < 15% | > 95% | > 90% |
| Backbone Sequence Coverage | High (b/y ions) | Low (c/z ions) | Maximal (b/y + c/z) |
| Localization Confidence | Low | High | Very High |
| Cycle Time Impact | Baseline (Fast) | +20-30% Slower | +30-40% Slower |
Insight: While EThcD incurs a duty cycle penalty, it yields a ~48% increase in unique identifications compared to ETD alone by resolving "nondissociative" charge reduction species.
Visualization: Fragmentation Decision Logic
The following diagram illustrates the mechanistic pathways and decision nodes for selecting the optimal fragmentation mode.
Figure 1: Decision logic for fragmentation modes. EThcD bridges the gap between PTM retention (ETD) and backbone sequencing (HCD).
Comparative Analysis: Acquisition Strategies
Focus: Data-Dependent (DDA) vs. Data-Independent (DIA) for PTM Profiling.
The Stochasticity Problem
In DDA, the mass spectrometer samples the "Top N" most intense ions. For modified peptides, which often exist at sub-stoichiometric levels (0.1% - 1% occupancy), DDA frequently "misses" the target, leading to the "missing value" problem in quantitative datasets.
Performance Data: Phosphoproteomics Depth
Comparing DDA vs. DIA on a Thermo Orbitrap platform (1 hr gradient, 200 ng HeLa digest).
| Metric | DDA (Traditional) | DIA (Advanced) | Improvement |
| Phosphopeptides ID'd | ~12,000 | ~16,500 | +37% |
| Reproducibility (CV < 20%) | 65% of dataset | 92% of dataset | Significant |
| Low Abundance Sensitivity | Poor (Stochastic) | High (Unbiased) | Order of Magnitude |
| Data Completeness | 50-60% (across replicates) | >90% | Critical for Stats |
Expert Insight: DIA is superior for PTM analysis not just due to ID numbers, but because it records fragment ion traces for all precursors . This allows post-acquisition querying.[3] If a specific modified peptide is discovered later, you can mine the existing DIA data for it; in DDA, if it wasn't triggered, the data does not exist.
Visualization: Acquisition Window Logic
This diagram contrasts the stochastic selection of DDA with the systematic windowing of DIA.
Figure 2: DDA selects only high-intensity peaks, often missing low-abundance PTMs. DIA systematically fragments defined m/z windows, capturing everything.
Experimental Protocol: High-Sensitivity Phosphoproteomics
Objective: Robust identification of >10,000 phosphosites from limited input material using IMAC enrichment and DIA.
Step 1: Sample Lysis & Digestion
-
Lysis Buffer: 8M Urea, 50 mM Tris-HCl (pH 8.0), Phosphatase Inhibitors (PhosSTOP).
-
Causality: Urea denatures proteins to expose cleavage sites. Phosphatase inhibitors are critical to prevent PTM loss during lysis.
-
-
Digestion: Lys-C (4h) followed by Trypsin (overnight).
-
Causality: Double digestion ensures complete cleavage, reducing missed cleavages that complicate PTM localization.
-
Step 2: Phosphopeptide Enrichment (Fe-NTA IMAC)
-
Bead Prep: Use Fe-NTA magnetic beads.
-
Loading Buffer: 80% Acetonitrile (ACN), 0.1% TFA.[1]
-
Causality: High organic solvent content precipitates hydrophilic non-modified peptides and promotes electrostatic interaction between negatively charged phosphates and positively charged Fe(III) ions.
-
-
Wash: Wash 2x with Loading Buffer, 1x with 1% Acetic Acid.
-
Elution: 1% Ammonium Hydroxide (pH ~11).
-
Causality: High pH deprotonates the phosphate groups, disrupting the interaction with Fe(III) and releasing the peptides.
-
Step 3: LC-MS/MS Configuration (DIA Mode)
-
LC Column: C18, 75 µm x 25 cm, 1.9 µm particle size.
-
Gradient: 5% to 30% Buffer B (80% ACN) over 90 mins.
-
MS Settings (Orbitrap Example):
-
Resolution: 120k (MS1) / 30k (MS2).
-
AGC Target: 3e6 (MS1) / 1e6 (MS2).
-
DIA Windows: Variable windows (smaller widths in dense m/z regions 400-800).
-
Fragmentation: HCD (NCE 27%). Note: For Phospho, HCD is acceptable if site localization software is robust; EThcD is preferred if speed permits.
-
Step 4: Data Processing
-
Software: Spectronaut or DIA-NN.[4]
-
Library: Library-free (DirectDIA) or Deep-learning predicted library (e.g., Prosit).
-
Localization: Enable PTM localization scoring (e.g., PTM-Score > 0.75).
References
-
Comparison of HCD, ETD, and EThcD for Glycopeptides Thermo Fisher Scientific. "Comparison and Optimization of First and Second Generation Quadrupole Dual Cell Linear Ion Trap Orbitrap MS for Glycopeptide Analysis."
-
DIA vs DDA in Phosphoproteomics Performance Creative Proteomics. "DIA vs DDA in Phosphoproteomics: Which One Should You Use?"
-
Rapid and Site-Specific Deep Phosphoproteome Profiling by DIA Bekker-Jensen, D. B., et al. (Nature Communications). "Rapid and site-specific deep phosphoproteome profiling by data-independent acquisition without the need for spectral libraries."[5]
-
Optimized Phosphopeptide Enrichment Protocol Cell Signaling Technology. "Phosphopeptide Enrichment Methods for Mass Spectrometry Analysis."[6][7]
-
EThcD for Labile PTM Analysis Yu, Q., et al. (Analytical Chemistry). "Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)-Enabled Intact Glycopeptide/Glycoprotein Analysis."
Sources
- 1. Protocols: Phosphorylation Site ID by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 2. technologynetworks.com [technologynetworks.com]
- 3. DIA vs DDA in Phosphoproteomics: Which One Should You Use? - Creative Proteomics [creative-proteomics.com]
- 4. DIA vs DDA: A Comparative Overview of Data Acquisition Principles in Phosphoproteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Rapid and site-specific deep phosphoproteome profiling by data-independent acquisition without the need for spectral libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Systematic Optimization of Automated Phosphopeptide Enrichment for High-Sensitivity Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 1H NMR Characterization of Unnatural Amino acid Incorporation
The site-specific incorporation of unnatural amino acids (Uaas) into proteins has emerged as a transformative tool in chemical biology, enabling the introduction of novel chemical functionalities, biophysical probes, and therapeutic warheads.[][2] This precise control over protein architecture opens new avenues for understanding protein structure and function, as well as for the development of next-generation protein-based drugs and materials.[] Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, offers a powerful and nuanced approach to verify the successful incorporation of these non-canonical residues and to assess their impact on the protein's structural integrity and dynamic landscape.[3][4]
This guide provides an in-depth comparison of 1H NMR with other common characterization methods, offers a detailed experimental workflow for robust 1H NMR analysis, and discusses the key aspects of data interpretation and potential challenges.
The Unique Power of NMR: A Comparative Overview
While several techniques can confirm the presence of a Uaa, 1H NMR provides a unique window into the atomic-level consequences of its incorporation. It stands as a powerful method for studying the three-dimensional structures of protein molecules in solution.[5]
| Technique | Principle | Strengths | Limitations |
| 1H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei to provide information on their chemical environment, proximity, and dynamics. | - Provides atomic-resolution structural information in solution.[5] - Highly sensitive to changes in protein conformation and dynamics upon Uaa incorporation.[3][6] - Can characterize transient and weakly populated states. - Non-destructive. | - Primarily suitable for smaller proteins (<30-50 kDa).[7][8] - Can suffer from spectral overlap in larger proteins.[9] - Requires relatively high sample concentrations (0.1-2.5 mM).[10][11] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules to determine their molecular weight. | - Accurately confirms the mass change corresponding to Uaa incorporation.[][12] - High sensitivity and throughput. - Can identify the site of incorporation through peptide mapping.[] | - Provides no information on protein folding or structure. - Can be destructive to the sample. - May not distinguish between isomers. |
| Fluorescence Spectroscopy | Measures the emission of light from fluorescently labeled Uaas. | - Highly sensitive for detecting incorporation.[] - Enables in vivo imaging and localization studies.[] - Relatively simple and high-throughput. | - Requires the Uaa to be fluorescent or to have a fluorescent tag. - Provides limited structural information. - The fluorescent tag could potentially perturb the protein structure. |
| X-ray Crystallography | Determines the three-dimensional structure of a molecule from the diffraction pattern of its crystalline form. | - Provides high-resolution static structures.[8] | - Requires the protein to crystallize, which can be a significant bottleneck.[8] - The crystal packing forces may not represent the protein's native conformation in solution.[8] - Does not provide information on protein dynamics.[8] |
In essence, while MS and fluorescence spectroscopy are excellent for initial screening and confirmation of incorporation, 1H NMR is indispensable for a detailed structural and functional characterization of the modified protein.
Experimental Workflow for 1H NMR Characterization
A successful 1H NMR characterization of Uaa incorporation hinges on a meticulously planned and executed experimental workflow. The following steps outline a robust protocol, from protein expression to data analysis.
Detailed Methodologies
1. Protein Expression and Uaa Incorporation:
The in vivo incorporation of Uaas is typically achieved by co-expressing the gene of interest, which contains an amber stop codon (TAG) at the desired site of incorporation, with a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the Uaa.[3][4][13]
-
Media: For NMR studies, proteins are often expressed in minimal media to allow for isotopic labeling (e.g., with ¹⁵N and/or ¹³C).[11] This is crucial for resolving spectral overlap in larger proteins through multidimensional NMR experiments.[6][11]
-
Uaa Concentration: The concentration of the Uaa in the growth media needs to be optimized to ensure efficient incorporation. Typically, between 8 and 25 mg of the Uaa is sufficient for a 50 mL culture, which can yield about 2 mg of protein.[3][13]
2. Protein Purification:
Standard protein purification protocols, such as affinity and size-exclusion chromatography, are generally applicable. It is critical to ensure high purity of the protein sample to avoid artifacts in the NMR spectra.
3. NMR Sample Preparation:
Proper sample preparation is paramount for acquiring high-quality NMR data.
-
Buffer: The choice of buffer is critical. It should not contain non-exchangeable protons that would create large, interfering signals.[14] Phosphate or cacodylate buffers are common choices.[14] The buffer should also maintain the protein's stability for the duration of the NMR experiments, which can be several days.[7][11]
-
Concentration: The protein concentration should ideally be in the range of 0.3-0.5 mM for proteins and 1-5 mM for peptides.[7][11] For a 20 kDa protein, this corresponds to approximately 5-10 mg of protein in 500 µL of buffer.[7][11]
-
Additives: The addition of 5-10% D₂O is necessary for the spectrometer's field-frequency lock.[15]
Data Interpretation and Challenges
The power of 1H NMR lies in its ability to reveal subtle changes in the protein's structure and dynamics upon Uaa incorporation.
1. Confirming Incorporation and Assessing Structural Integrity:
A comparison of the 1D ¹H and 2D ¹H-¹⁵N HSQC spectra of the wild-type and the Uaa-containing protein is the first step in the analysis.
-
Minimal Perturbations: If the Uaa is well-tolerated, the overall spectral features should be very similar to the wild-type protein, indicating that the global fold has not been significantly perturbed.[3][4] Minor chemical shift changes are expected for residues in the vicinity of the incorporation site.[3]
-
Unique Resonances: The Uaa itself will introduce new, unique signals into the spectrum. For example, the methoxy group of p-methoxyphenylalanine (OMePhe) gives a characteristic cross-peak in a ¹H-¹³C HSQC spectrum.[3] These unique signals serve as unambiguous reporters of the Uaa's local environment.
2. Probing Ligand Binding and Protein Dynamics:
The unique signals from the incorporated Uaa can be used as sensitive probes to monitor ligand binding or conformational changes.[3][13] Changes in the chemical shift or line width of the Uaa's resonances upon addition of a ligand can provide information about the binding event and its effect on the local environment.[3]
Common Challenges and Solutions:
| Challenge | Cause | Solution |
| Low Protein Yield | Inefficient Uaa incorporation or toxicity of the Uaa to the expression host.[][16] | - Optimize the concentration of the Uaa and the expression conditions (e.g., temperature, induction time). - Use an E. coli strain optimized for Uaa incorporation.[16] - Employ a cell-free protein synthesis system.[12][17] |
| Protein Aggregation | The incorporated Uaa may disrupt the protein's native fold, leading to aggregation.[] | - Screen different Uaas to find one that is better tolerated. - Optimize buffer conditions (pH, ionic strength, additives). |
| Spectral Overlap | In larger proteins, the large number of proton signals can lead to severe spectral overlap, making analysis difficult.[9] | - Use isotopic labeling (¹⁵N, ¹³C) and multidimensional NMR experiments (e.g., 3D HNCA, HNCOCA) to resolve individual resonances.[6][11] - Incorporate isotopically labeled Uaas into a deuterated protein background to dramatically simplify the spectra.[16] |
| Signal Assignment | Assigning the new resonances from the Uaa can be challenging. | - The site-specific incorporation itself provides an initial assignment.[4] - Use through-bond (e.g., TOCSY) and through-space (e.g., NOESY) correlation experiments to connect the Uaa's signals to neighboring residues.[18] |
Conclusion
1H NMR spectroscopy is an invaluable tool for the detailed characterization of proteins containing unnatural amino acids. Its ability to provide atomic-resolution information on structure, dynamics, and interactions in solution offers a level of insight that is complementary to other analytical techniques. While challenges such as low protein yields and spectral complexity exist, they can be overcome through careful experimental design and the use of advanced NMR techniques. As the field of protein engineering continues to expand the repertoire of genetically encodable Uaas, 1H NMR will undoubtedly play an increasingly critical role in unlocking their full potential for both fundamental research and therapeutic applications.
References
-
Ott, M. G. et al. (2008). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of the American Chemical Society. Available at: [Link]
-
Guntert, P. et al. (n.d.). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Wang, N. et al. (2019, May 28). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology. Available at: [Link]
-
Cellitti, S. E. et al. (2008). In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society. Available at: [Link]
-
NMR-Bio. (n.d.). NMR sample preparation guidelines. NMR-Bio. Available at: [Link]
-
Sampson, J. R. et al. (2025, August 6). New Methods Enabling Efficient Incorporation of Unnatural Amino Acids in Yeast. ACS Synthetic Biology. Available at: [Link]
-
Sakurai, T. et al. (2002, November 1). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research. Available at: [Link]
-
Li, Y. et al. (2021, January 13). NMR-Based Methods for Protein Analysis. Analytical Chemistry. Available at: [Link]
-
Geierstanger, B. H. et al. (2010, January 15). Site-specific labeling of proteins with NMR-active unnatural amino acids. Journal of Biomolecular NMR. Available at: [Link]
-
Williamson, M. P. (n.d.). Sample handling. ResearchGate. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
-
Cellitti, S. E. et al. (2008, July 23). In vivo incorporation of unnatural amino acids to probe structure, dynamics, and ligand binding in a large protein by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society. Available at: [Link]
-
Guntert, P. et al. (n.d.). (PDF) NMR data collection and analysis protocol for high-throughput protein structure determination. ResearchGate. Available at: [Link]
-
University of Leicester. (2011, February 16). NMR Sample Preparation Guidelines. University of Leicester. Available at: [Link]
-
Geierstanger, B. H. et al. (n.d.). Site-specific labeling of proteins with NMR-active unnatural amino acids. KOPS. Available at: [Link]
-
Castiglione, F. (2012). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Springer Nature Experiments. Available at: [Link]
-
Loscha, K. et al. (n.d.). Multiple-Site Labeling of Proteins with Unnatural Amino Acids. SciSpace. Available at: [Link]
-
Maciejewski, M. W. et al. (2020, January 27). NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers in Molecular Biosciences. Available at: [Link]
-
Schober, M. et al. (2023, February 24). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. Available at: [Link]
-
SARomics. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. SARomics. Available at: [Link]
-
Curti, F. et al. (n.d.). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Journal of Biomolecular NMR. Available at: [Link]
-
MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Protein Structure Determination Methods. MtoZ Biolabs. Available at: [Link]
-
Schober, M. et al. (2022, November 29). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. ResearchGate. Available at: [Link]
-
Caschera, F. et al. (n.d.). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and Protocols. Available at: [Link]
-
Drienovska, I. et al. (2024, July 3). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews. Available at: [Link]
-
Caschera, F. et al. (2019, February 12). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. MDPI. Available at: [Link]
-
Jensen, M. R. (n.d.). Introduction to NMR spectroscopy of proteins. Duke Computer Science. Available at: [Link]
-
Ingle, R. (2024, January 26). What Can NMR Spectroscopy Reveal About Protein Structures?. AZoLifeSciences. Available at: [Link]
Sources
- 2. Site-specific labeling of proteins with NMR-active unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. users.cs.duke.edu [users.cs.duke.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nmr-bio.com [nmr-bio.com]
- 8. Advantages and Disadvantages of Protein Structure Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. organomation.com [organomation.com]
- 11. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 12. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 13. In vivo incorporation of unnatural amino acids to probe structure, dynamics, and ligand binding in a large protein by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 16. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. azolifesciences.com [azolifesciences.com]
Comparative Technical Guide: N-Fmoc-N-(3-buten-1-yl)-L-leucine in Peptide Stapling
Executive Summary
N-Fmoc-N-(3-buten-1-yl)-L-leucine (CAS: 1188391-88-9) represents a specialized class of "backbone-modified" stapling reagents. Unlike the industry-standard C
This guide compares this reagent against standard alternatives, highlighting its specific utility in preserving critical hydrophobic interactions at the binding interface while enabling Ring-Closing Metathesis (RCM) macrocyclization.
Technical Profile & Mechanism
The Molecule[1][2][3][4][5]
-
Core Scaffold: L-Leucine (retains isobutyl side chain).
-
Modification: N-alkylation with a 3-butenyl group (4-carbon alkene handle).
-
Protection: Fmoc (fluorenylmethyloxycarbonyl) for Solid Phase Peptide Synthesis (SPPS).
Mechanism of Action
The terminal alkene serves as a substrate for Ruthenium-catalyzed Ring-Closing Metathesis (Grubbs Catalyst). When paired with a compatible partner (e.g., another N-alkenyl residue or a C
Key Mechanistic Distinction:
-
Standard Stapling (S5/S8): The crosslink connects C
to Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> . The methyl group at C restricts angles, forcing -helical geometry. -
N-Alkyl Stapling (Subject): The crosslink connects
to (or to ). This removes the amide proton (H-bond donor), locally disrupting the H-bond network. This mimics proline-like constraints , favoring turns or polyproline II helices unless the macrocycle forces an -helix.
Comparative Analysis: N-Alkyl vs. C -Methylated Alternatives
The following analysis contrasts N-Fmoc-N-(3-buten-1-yl)-L-leucine against the "Gold Standard" stapling reagents: (S)-N-Fmoc-2-(4-pentenyl)alanine (S5) and (R)-N-Fmoc-2-(7-octenyl)alanine (R8) .
Table 1: Performance & Property Comparison
| Feature | N-Fmoc-N-(3-buten-1-yl)-L-leucine (Subject) | C |
| Side Chain Conservation | High (Retains Leucine isobutyl) | None (Replaces residue with methyl/alkene) |
| Helix Induction | Low/Variable (Removes H-bond donor) | High (Aib-like steric constraint) |
| Solubility (LogP) | Improved (N-alkylation disrupts aggregation) | Moderate (Hydrocarbon staple adds lipophilicity) |
| Proteolytic Stability | Excellent (N-alkylation blocks cleavage) | Excellent (Steric shield) |
| Coupling Difficulty | High (Steric hindrance at | Moderate (Steric hindrance at |
| Primary Use Case | Preserving critical Leu residues; Peptoid stapling. | General |
Deep Dive: The "Side-Chain" Dilemma
The Problem with S5: When you staple a peptide using S5, you are effectively mutating the native amino acid to an Alanine derivative. If the original residue was a Leucine involved in a "hotspot" hydrophobic interaction with the target protein, replacing it with S5 may destroy binding affinity, even if the helix is stabilized.
The N-Alkyl Solution: N-Fmoc-N-(3-buten-1-yl)-L-leucine solves this. It allows you to install a staple at a Leucine position without losing the isobutyl group. The staple is moved to the "back" of the helix (the nitrogen), ideally positioned away from the binding interface.
Experimental Protocols
A. Synthesis: Overcoming Steric Hindrance
Coupling to an N-alkylated residue is notoriously difficult due to the secondary amine's steric bulk. Standard HBTU/DIEA protocols often fail, leading to deletion sequences.
Optimized Coupling Protocol (Self-Validating):
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).
-
Conditions: 5 equivalents of Amino Acid, 4.9 eq HATU, 5 eq HOAt, 10 eq DIEA in DMF.
-
Temperature: Microwave irradiation at 75°C for 10 minutes is highly recommended.
-
Validation Step: Perform a chloranil test (sensitive for secondary amines) rather than a Kaiser test (primary amines only) to verify coupling completion. If the beads remain blue, recouple.
B. Ring-Closing Metathesis (RCM)
Workflow:
-
Resin-Bound: Perform RCM on-resin before global deprotection.
-
Catalyst: Grubbs I or II (10-20 mol%).
-
Solvent: 1,2-Dichloroethane (DCE) (degassed).
-
Cycles: 2 cycles of 2 hours at room temperature (or 40°C for difficult rings).
-
Wash: Extensive washing with DCM/MeOH/DMF to remove Ruthenium traces (which stain beads black).
Visualizations
Decision Logic: Choosing the Right Staple
Use this flow to determine if N-Fmoc-N-(3-buten-1-yl)-L-leucine is the correct tool for your sequence.
Caption: Decision matrix for selecting between C-alpha and N-alkyl stapling reagents based on structural requirements.
RCM Synthesis Workflow
Caption: Step-by-step workflow for incorporating N-alkenyl amino acids and performing Ring-Closing Metathesis.
References
-
Verdine, G. L., & Hilinski, G. J. (2012).[1] Stapled peptides for intracellular drug targets.[1] Methods in Enzymology.[1]
-
Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition.
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.
-
AChemBlock. (2024). Product Specification: N-Fmoc-N-(3-buten-1-yl)-L-leucine.[2]
-
Bartlett, G. J., et al. (2013). Interplay of Main Chain and Side Chain Interactions in Determining the Stability of Alpha-Helices. Journal of the American Chemical Society.[3]
Sources
The Hydrocarbon Staple: A Comparative Guide to Alternative Amino Acids for Enhanced Peptide Therapeutics
Introduction: The Promise and Challenge of Peptide Therapeutics
Peptides represent a compelling class of therapeutic agents due to their high specificity and potency in modulating biological processes.[1] However, their clinical translation has historically been hampered by two major liabilities: a propensity for proteolytic degradation and poor cell membrane permeability.[2][3] A groundbreaking strategy to overcome these hurdles is the development of "stapled peptides," wherein a synthetic brace is introduced to lock the peptide into its bioactive α-helical conformation.[4] The all-hydrocarbon staple, formed via ring-closing metathesis (RCM) of two olefin-bearing non-natural amino acids, has emerged as a particularly robust solution, conferring enhanced helicity, protease resistance, and cellular uptake.[5][6]
This guide provides an in-depth comparison of alternative non-natural amino acids for constructing all-hydrocarbon stapled peptides. Moving beyond the canonical pentenylalanine staples, we will explore the impact of varying olefin chain lengths and stereochemistry on the biophysical and biological properties of the resulting peptides. This analysis is supported by experimental data from seminal literature and detailed protocols to empower researchers in the rational design of next-generation stapled peptide therapeutics.
The Rationale for Exploring Alternatives
The pioneering work in all-hydrocarbon stapling established the use of α,α-disubstituted amino acids with olefinic tethers of specific lengths and stereochemistries.[4] For a single-turn (i, i+4) staple, a pair of (S)-α-pentenylalanines (S5) is commonly employed, while a double-turn (i, i+7) staple often utilizes a combination of (R)-α-octenylalanine (R8) and (S)-α-pentenylalanine (S5).[2][4] While this "standard model" has proven effective, the quest for optimized therapeutic profiles necessitates a deeper understanding of how modifications to the stapling amino acids themselves can fine-tune peptide performance. The choice of the non-natural amino acid directly influences the geometry and flexibility of the hydrocarbon staple, which in turn dictates the degree of α-helicity, the efficiency of cell penetration, and the overall stability of the peptide.
Comparative Analysis of Alternative Olefinic Amino Acids
The selection of the olefin-bearing amino acid is a critical design parameter in hydrocarbon stapling. Here, we compare alternatives based on their alkyl chain length and stereochemistry, supported by experimental findings.
Impact of Alkyl Chain Length
The length of the hydrocarbon staple, dictated by the olefinic side chains of the incorporated amino acids, is crucial for achieving optimal α-helical stabilization.
| Amino Acid Combination | Staple Type | Resulting Linker Length | Impact on Helicity | Observations and Causality |
| (S)-α-butenylalanine / (S)-α-butenylalanine | i, i+4 | C7 | Moderate | Shorter linker can introduce strain, potentially leading to suboptimal helix induction compared to the C8 linker. |
| (S)-α-pentenylalanine / (S)-α-pentenylalanine (S5/S5) | i, i+4 (Standard) | C8 | High | Considered the optimal length for a single-turn staple, providing a balance of conformational restriction and helical stabilization.[7] |
| (S)-α-hexenylalanine / (S)-α-hexenylalanine | i, i+4 | C10 | Variable | A longer linker may provide too much flexibility, leading to a less constrained and potentially less helical peptide. |
| (S)-α-pentenylalanine / (R)-α-octenylalanine (S5/R8) | i, i+7 (Standard) | C11 | High | This combination is highly effective for stabilizing two turns of an α-helix.[8] |
Expert Insight: The "staple scanning" approach, where various staple positions and linker lengths are systematically evaluated, is essential for identifying the optimal construct for a given peptide sequence.[2] The goal is to enforce the bioactive conformation without introducing undue strain or disrupting key interactions with the target protein.
The Critical Role of Stereochemistry
The stereochemistry at the α-carbon of the stapling amino acids has a profound impact on the resulting peptide's properties.
| Amino Acid Configuration | Staple Type | Impact on Helicity | Impact on Cellular Uptake | Observations and Causality |
| (S,S)-configuration | i, i+4 | High Stabilization | Efficient | The (S,S) configuration is generally preferred for i, i+4 stapling as it promotes a right-handed α-helix, leading to enhanced stability and cell permeability.[9] |
| (R,R)-configuration | i, i+4 | Diminished Stabilization | Less Efficient | The (R,R) configuration can lead to a less stable helix and has been shown to result in reduced cellular uptake, suggesting that the degree of helicity is a key determinant for cellular entry.[9] |
| (R,S)- or (S,R)-configuration | i, i+4 or i, i+7 | Inefficient RCM | N/A | Ring-closing metathesis is often inefficient when using a combination of R and S stereoisomers for i, i+4 stapling.[10] For i, i+7 staples, specific R/S combinations are required for efficient cyclization.[8] |
Expert Insight: The stereochemistry of the α,α-disubstituted amino acids directly influences the dihedral angles of the peptide backbone, thereby dictating the helical propensity. The preference for the (S,S) configuration in i, i+4 stapling is a direct consequence of its ability to promote the canonical right-handed α-helix.
Workflow for Stapled Peptide Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and evaluation of all-hydrocarbon stapled peptides, a process that integrates solid-phase peptide synthesis with on-resin ring-closing metathesis.
Sources
- 1. bjjjme.info [bjjjme.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 4. Hydrocarbon-stapled peptides: principles, practice, and progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Stabilized Alpha-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrocarbon Stapled Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomatik.com [biomatik.com]
- 9. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]
- 10. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Impact of N-Alkylation on Peptide Stability and Conformation
Executive Summary
For researchers in drug discovery, the transition from a bioactive peptide hit to a viable lead candidate often hinges on overcoming two fatal flaws: rapid proteolytic degradation and poor membrane permeability.[1] N-alkylation —specifically backbone N-methylation—is a validated, high-impact modification strategy that addresses both issues simultaneously.
By replacing the amide proton with an alkyl group (typically methyl), this modification removes a hydrogen bond donor and introduces steric bulk.[2][3] This guide objectively analyzes how these structural changes translate into functional gains in metabolic stability (t½) and membrane permeability (
Part 1: Mechanistic Impact on Conformation and Stability
The Conformational Lock: Sterics and Cis/Trans Isomerization
Unlike native peptides, which predominantly adopt a trans conformation (
-
Constraint: This restricts the
and torsion angles, effectively "locking" the peptide backbone. This can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon receptor binding. -
Secondary Structure: N-methylation disrupts
-helices (by removing the H-bond donor required for the to interaction) and often promotes -turn or extended polyproline II structures.
Proteolytic Shielding (Stability)
Proteases (e.g., chymotrypsin, trypsin) require specific backbone geometry and hydrogen bonding to hydrolyze the amide bond. N-alkylation confers resistance through two mechanisms:
-
Steric Hindrance: The bulky alkyl group physically blocks the protease active site from accessing the scissile bond.[3]
-
H-Bond Removal: Proteases often act as H-bond acceptors for the amide proton to stabilize the transition state. Removing this proton prevents the formation of the necessary enzyme-substrate complex.
Permeability Enhancement
The "Chameleon" Effect: N-methylation removes the high-energy desolvation penalty associated with exposed amide protons. By masking these polar groups, the peptide becomes more lipophilic, facilitating passive diffusion through the lipid bilayer.
Part 2: Comparative Performance Analysis
The following data summarizes the functional shifts observed when native peptides are compared to their N-methylated analogs.
Table 1: Comparative Metrics (Native vs. N-Methylated)
| Feature | Native Peptide | N-Methylated Analog | Impact Factor |
| Proteolytic Stability (t½) | Minutes (e.g., 10-30 min in serum) | Hours (e.g., >500 min) | 10x - 50x Increase |
| Membrane Permeability ( | Low (< 1.0 × 10⁻⁶ cm/s) | High (> 10.0 × 10⁻⁶ cm/s) | Significant Gain |
| H-Bond Donors | High (1 per residue) | Reduced | Increased Lipophilicity |
| Conformational Freedom | High (Flexible) | Restricted (Rigid) | Entropic Advantage |
| Solubility | Generally High | Variable (Can decrease) | Formulation Challenge |
Case Study Data: G-Protein Binding Peptide & Intestinal Stability
-
Stability: In a study of G-protein binding peptides, N-methyl scanning at the P2 position increased resistance to trypsin cleavage by >1000-fold compared to the native sequence [1].[5]
-
Intestinal Stability: N-methylation of the amide bond between Ile19-Ile20 in a model peptide increased half-life in rat intestinal perfusate from 10.6 min to 538 min [2].[6]
-
Permeability: Cyclosporin A (CsA), a naturally occurring N-methylated peptide (7 of 11 residues methylated), exhibits a
comparable to small molecules, despite a molecular weight >1200 Da. This is attributed to its ability to sequester polar groups internally [3].
Part 3: Visualization of Mechanism and Workflow
Diagram 1: Mechanism of Action
This diagram illustrates how N-methylation alters the physical properties of the peptide to enhance stability and permeability.[2][3]
Caption: Mechanistic pathway showing how N-alkylation drives stability and permeability through steric and electronic effects.
Part 4: Experimental Protocols
To validate the effects of N-alkylation, the following self-validating protocols are recommended.
Protocol A: Serum Stability Assay
Objective: Determine the in vitro half-life (t½) of the N-alkylated peptide compared to the native control.
Materials:
-
Pooled Human/Rat Serum (pre-warmed to 37°C).
-
Peptide Stock (10 mM in DMSO).
-
Internal Standard (e.g., Warfarin or a stable analog).
-
Quenching Solution: 1% Formic Acid in Acetonitrile (ACN).
Workflow:
-
Initiation: Spike peptide stock into serum to a final concentration of 1-10 µM.
-
Incubation: Incubate mixture at 37°C in a shaking water bath.
-
Sampling: At defined time points (0, 5, 15, 30, 60, 120, 240 min), remove 50 µL aliquots.
-
Quenching: Immediately add 200 µL of Quenching Solution to precipitate serum proteins. Vortex for 30s.
-
Separation: Centrifuge at 10,000 x g for 10 min at 4°C.
-
Analysis: Inject supernatant onto LC-MS/MS. Monitor parent ion depletion.
-
Calculation: Plot ln(% remaining) vs. time. The slope
gives .
Protocol B: NMR Analysis for Cis/Trans Conformation
Objective: Quantify the population of cis and trans isomers induced by N-alkylation.
Methodology:
-
Sample Prep: Dissolve peptide (~2-5 mM) in
or . -
Acquisition: Acquire 1D
-NMR and 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra. -
Identification:
-
Look for dual sets of resonances for residues flanking the N-alkyl site.[7]
-
Diagnostic Signal: The N-methyl group typically appears as a singlet around 2.7–3.2 ppm.
-
-
Validation (ROESY):
-
Trans (
): Strong NOE between and (or N-Me protons). -
Cis (
): Strong NOE between and .
-
-
Quantification: Integrate the distinct peaks for the major and minor isomers to calculate the ratio.
Diagram 2: Stability Assay Workflow
Caption: Step-by-step workflow for determining peptide half-life in serum using LC-MS quantification.
References
-
N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands . National Institutes of Health (NIH). Available at: [Link]
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals . MDPI. Available at: [Link]
-
Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool . MDPI. Available at: [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma . NIH/PMC. Available at: [Link]
Sources
- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
N-Fmoc-N-(3-buten-1-yl)-L-leucine: Safe Handling & Disposal Guide
Part 1: Executive Summary & Immediate Action
N-Fmoc-N-(3-buten-1-yl)-L-leucine is a specialized amino acid derivative used primarily in peptidomimetic synthesis (specifically for "stapled" peptides via Ring-Closing Metathesis). While not classified as P-listed (acutely toxic) under RCRA, it must be managed as Hazardous Chemical Waste .
Immediate Disposal Classification:
-
Primary Waste Stream: Organic Chemical Waste (Solid or Liquid).
-
RCRA Status: Non-regulated (unless mixed with listed solvents), but treated as Irritant (Xi) .
-
Critical Incompatibility: Do NOT mix with secondary amines (e.g., Piperidine, Morpholine) in closed waste containers without prior neutralization.
Part 2: Chemical Profile & Hazard Assessment
To ensure a self-validating safety system, one must understand the causality of the hazards associated with this specific molecule.
| Feature | Chemical Logic | Disposal Implication |
| Fmoc Group | Base-labile protecting group. Cleaves in the presence of bases (pH > 9) to release dibenzofulvene. | Explosion Risk: If mixed with waste piperidine (common in peptide synthesis), it generates CO₂ and heat. Segregate from base waste. |
| Alkene Tail (3-buten-1-yl) | Olefinic side chain designed for metathesis. Reactive toward oxidizers and radical initiators. | Fire/Peroxide Risk: Do not dispose of in containers with high concentrations of oxidizers or heavy metal catalysts (e.g., Grubbs catalyst) to prevent uncontrolled polymerization. |
| Leucine Core | Aliphatic amino acid backbone. | Low toxicity, but contributes to high BTU value, making incineration the preferred disposal method. |
Part 3: Pre-Disposal Treatment & Segregation
The Golden Rule of Peptide Waste: Never treat "Peptide Waste" as a single stream. You must segregate based on the stage of synthesis.
Solid Waste (Expired or Spilled Reagent)
-
Condition: Pure powder or contaminated weighing paper/PPE.
-
Action: Double-bag in polyethylene bags.
-
Labeling: Must explicitly state "Solid Organic Waste: N-Fmoc-N-(3-buten-1-yl)-L-leucine."
Liquid Waste (Mother Liquor/Rinsate)
-
Solvent Check:
-
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated: If dissolved in DMF, NMP, or Methanol.
-
-
Quenching (Self-Validation Step):
-
Before adding to a central waste carboy, verify the pH of the solution.
-
If pH > 9: Neutralize with dilute acetic acid to pH 6-8. This prevents the Fmoc group from cleaving inside the waste drum, which would release dibenzofulvene and slowly pressurize the container [1].
-
Part 4: Step-by-Step Disposal Protocol
Workflow Diagram
The following logic flow ensures compliance and safety during the disposal process.
Caption: Decision matrix for the safe segregation and disposal of Fmoc-amino acid derivatives.
Detailed Procedures
Protocol A: Disposal of Pure Solid Reagent
-
PPE Required: Nitrile gloves, safety glasses, lab coat.[1][2] N95 dust mask recommended if handling open bulk powder.
-
Containment: Transfer the material into a wide-mouth high-density polyethylene (HDPE) jar. If the original bottle is intact, dispose of the entire bottle.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "N-Fmoc-N-(3-buten-1-yl)-L-leucine (100%)"
-
Hazard Checkboxes: Irritant.[3]
-
-
Storage: Place in the Satellite Accumulation Area (SAA). Do not compact or compress.
Protocol B: Disposal of Reaction Mixtures (Liquid)
-
Assessment: Determine if the mixture contains Ruthenium catalysts (Grubbs) or free amines (Piperidine).
-
Scavenging (If Catalyst Present): If the solution contains active metathesis catalyst, treat with activated carbon or a specific scavenger (e.g., mercapto-resin) for 30 minutes, then filter. This prevents the alkene tail from reacting in the waste drum [2].
-
Transfer: Pour into the appropriate solvent carboy (Halogenated vs. Non-Halogenated).
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
Part 5: Emergency Contingencies
Scenario: Benchtop Spill (Solid)
-
Isolate: Inform nearby personnel.
-
Sweep: Gently sweep up using a brush and dustpan. Avoid creating dust clouds (inhalation hazard).[4]
-
Clean: Wipe the surface with a soap/water solution, followed by an ethanol wipe.
-
Disposal: Place all cleanup materials (wipes, gloves) into the Solid Hazardous Waste bin.
Scenario: Skin Contact
-
Wash: Immediately wash with soap and water for 15 minutes.
-
Note: Fmoc compounds are lipophilic; water alone may not remove them efficiently. Use copious amounts of soap.
Part 6: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Sigma-Aldrich. (2025). Safety Data Sheet: Fmoc-Leucine (General Analog). Merck KGaA.
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.
Sources
Comprehensive Handling & Safety Guide: N-Fmoc-N-(3-buten-1-yl)-L-leucine
CAS Number: 1188391-88-9 Chemical Family: N-Alkylated Fmoc-Amino Acids / Olefinic Non-Canonical Amino Acids Primary Application: Solid-Phase Peptide Synthesis (SPPS), Ring-Closing Metathesis (RCM) for Peptide Stapling.[1]
Executive Summary & Risk Profile
N-Fmoc-N-(3-buten-1-yl)-L-leucine is a specialized non-canonical amino acid used primarily to introduce hydrocarbon "staples" into peptides via Ring-Closing Metathesis (RCM).[1] Unlike standard Fmoc-amino acids, this compound features a bulky N-alkyl substitution (the 3-butenyl group) on the backbone nitrogen.[1]
Critical Technical Insight: The N-alkylation significantly alters the physicochemical properties compared to native Fmoc-Leucine.[1] It increases steric hindrance, making acylation (coupling) difficult, and often disrupts the crystal lattice, potentially resulting in a viscous oil or low-melting solid rather than a free-flowing powder.[1]
Hazard Identification (Categorical Control Banding)
As a specialized research intermediate, specific toxicological data (LD50) is limited.[1][2] You must apply Categorical Control Banding based on its functional groups:
-
Fmoc Moiety: Potential skin/eye irritant and sensitizer.[1][3]
-
Terminal Alkene: Generally low reactivity but potential for peroxide formation if stored improperly; generally non-toxic but reactive.[1]
-
GHS Classification (Derived): Warning.[1]
Personal Protective Equipment (PPE) Matrix
Select PPE based on the operational scale. The N-alkylated nature implies higher lipophilicity, increasing skin absorption potential.[1]
| PPE Category | Standard Operation (< 1g) | Scale-Up / Synthesis (> 1g) | Rationale |
| Respiratory | Fume Hood (Face Velocity > 0.5 m/s) | N95/P2 Respirator + Fume Hood | Prevents inhalation of fine particulates or aerosols during weighing.[1] |
| Hand Protection | Nitrile Gloves (Min 0.11 mm) | Double Gloving (Nitrile over Laminate) | N-alkylated organics can permeate standard nitrile faster than salts.[1] |
| Eye Protection | ANSI Z87.1 Safety Glasses | Chemical Goggles | Protects against splashes, especially when dissolved in DCM/DMF. |
| Body Defense | Standard Cotton Lab Coat | Tyvek® Sleeve Covers or Apron | Protects wrists/forearms during reaching movements in the hood.[1] |
Operational Handling Protocol
Phase A: Storage & Stability[2][4][6][8]
-
Condition: Store at +2°C to +8°C (Refrigerated).
-
Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible.[1] The terminal alkene is susceptible to slow oxidation (epoxidation) over long periods in air.[1]
-
Container: Amber glass to prevent UV-initiated radical degradation of the Fmoc group or alkene.[1]
Phase B: Weighing & Solubilization
Challenge: N-alkylated amino acids are often sticky or viscous oils.[1]
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation. Moisture hydrolyzes activated esters later in the process.[1]
-
Anti-Static Measures: If solid, use an anti-static gun.[1] If oily, weigh by difference using a glass syringe or a pre-tared spatula.
-
Solvent Choice:
-
Preferred: DMF (N,N-Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1]
-
Concentration: Typically 0.1 M to 0.2 M for SPPS.[1]
-
Degassing (Critical for RCM): If this unit is destined for RCM, the solvent must be degassed (sparged with Argon for 15 mins) to prevent oxygen poisoning of the Grubbs catalyst later.[1]
-
Phase C: Coupling (The "Difficult Coupling" Protocol)
Expert Insight: The N-(3-buten-1-yl) group creates massive steric hindrance.[1] Standard HBTU/DIC coupling will likely fail or proceed with low yield.[1]
Recommended Activation System:
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .[1]
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) is superior to HOBt for hindered systems.[1]
-
Time: Extend coupling time to 2–4 hours (double standard time) or use microwave-assisted synthesis (max 75°C to avoid Fmoc cleavage).
-
Monitoring: The Kaiser test (ninhydrin) may give false negatives on secondary amines.[1] Use the Chloranil test or micro-cleavage LC-MS to verify coupling.[1]
Workflow Visualization
Figure 1: Operational workflow emphasizing the critical "Activation" step required for sterically hindered N-alkylated amino acids.
Emergency & Disposal Procedures
Spills
-
Solid/Oil: Do not dry sweep.[1] Cover with wet paper towels (to prevent dust) or an inert absorbent (vermiculite) if liquid.[1]
-
Decontamination: Clean surface with 1M NaOH (to degrade the Fmoc) followed by water and ethanol.[1]
Exposure First Aid[9]
-
Skin: Wash with soap and water for 15 minutes.[1] Do not use alcohol immediately, as it may enhance transdermal absorption of the lipophilic compound.
-
Inhalation: Move to fresh air.
Waste Disposal[2][4][5][7]
-
Classification: Hazardous Organic Waste (Non-Halogenated, unless DCM was used).[1]
-
Segregation: Keep separate from oxidizers (due to alkene functionality).[1]
-
Labeling: "Contains Fmoc-amino acid derivative; Potential Irritant."[1][6]
References
-
PubChem. (2025).[1] Compound Summary: Fmoc-L-Leucine (CID 1549133).[1] National Library of Medicine.[1] Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding for Fmoc stability and N-alkyl handling).
-
Kim, Y.W., & Grossmann, T.N. (2013). Bis-ring-closing metathesis for the stabilization of alpha-helical peptides. Chemical Communications.[1] (Contextual grounding for RCM applications of alkenyl-amino acids).
Sources
- 1. Fmoc-leucine | C21H23NO4 | CID 1549133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
